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  • Product: 2-Amino-2-methyl-3-phenylpropanamide
  • CAS: 117466-13-4

Core Science & Biosynthesis

Foundational

2-Amino-2-methyl-3-phenylpropanamide chemical structure and properties

Structural Architecture, Synthesis, and Pharmacological Utility[1] Executive Summary 2-Amino-2-methyl-3-phenylpropanamide (often abbreviated as -Me-Phe-NH ) is the primary amide derivative of -methylphenylalanine. Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthesis, and Pharmacological Utility[1]

Executive Summary

2-Amino-2-methyl-3-phenylpropanamide (often abbreviated as


-Me-Phe-NH

) is the primary amide derivative of

-methylphenylalanine. Structurally, it represents a conformationally constrained analogue of phenylalanine where the

-proton is replaced by a methyl group. This modification introduces significant steric bulk, rendering the molecule resistant to enzymatic degradation (specifically by monoamine oxidases and proteases) and locking peptide backbones into specific secondary structures, most notably

-helices.

This guide details the physicochemical properties, process-scale synthesis via the Strecker route, and the critical role of this molecule as a resolution intermediate in the production of enantiopure non-proteinogenic amino acids.

Part 1: Structural Architecture & Physicochemical Profile

The substitution of the


-hydrogen with a methyl group creates a quaternary carbon center, significantly altering the electronic and steric environment compared to native phenylalanine.
Physicochemical Data Table
PropertyValue / DescriptionContext
IUPAC Name 2-Amino-2-methyl-3-phenylpropanamide--
Molecular Formula

--
Molecular Weight 178.23 g/mol --
CAS Number 117466-13-4 (Racemic)Specific enantiomers have distinct CAS.
LogP (Predicted) 0.4 – 0.7Moderately lipophilic; crosses BBB effectively.
pKa (Amine) ~9.6 – 9.8Slightly more basic than Phe due to inductive effect of

-Me.
pKa (Amide) ~15 (Neutral)Non-ionizable under physiological conditions.
Solubility Soluble in MeOH, EtOH, DMSO.Limited solubility in water compared to the free acid.
H-Bond Donors/Acceptors 2 Donors / 2 AcceptorsKey for intra-molecular locking in peptides.
Stereochemical Significance

The molecule possesses a chiral center at the


-carbon.
  • (S)-Enantiomer: Analogous to natural L-Phenylalanine.

  • (R)-Enantiomer: Often biologically inactive or acting as an antagonist in receptor interactions.

  • Conformational Bias: The Thorpe-Ingold effect (gem-dimethyl effect analog) restricts rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds, forcing peptides containing this residue into helical conformations.
Part 2: Synthetic Pathways & Process Chemistry[1][2]

The synthesis of sterically hindered amino acid amides is challenging due to the low reactivity of the quaternary center. Two primary routes exist: the Strecker Synthesis (industrial preference) and Peptide Coupling (laboratory preference).

Pathway Analysis (Graphviz)

SynthesisPathways cluster_process Preferred Process Route Ketone Phenylacetone (Methyl Benzyl Ketone) Aminonitrile α-Amino Nitrile (Intermediate) Ketone->Aminonitrile Strecker: NaCN, NH4Cl Amide 2-Amino-2-methyl- 3-phenylpropanamide Aminonitrile->Amide Partial Hydrolysis (Radziszewski) Acid α-Methylphenylalanine (Free Acid) Aminonitrile->Acid Full Hydrolysis (HCl/Heat) Acid->Amide Coupling Agent (HATU/NH4Cl) Ester Methyl Ester Acid->Ester SOCl2, MeOH Ester->Amide NH3/MeOH (Slow)

Caption: Comparative synthetic routes. The partial hydrolysis of the aminonitrile (highlighted) is the most atom-economical route to the amide.

Detailed Protocol: Partial Hydrolysis via Radziszewski Reaction

The direct conversion of the nitrile to the amide without over-hydrolysis to the carboxylic acid is the critical process step. Standard acid/base hydrolysis often yields mixtures. The use of alkaline hydrogen peroxide (Radziszewski conditions) is highly selective for the amide.

Reagents:

  • 
    -Amino-
    
    
    
    -methyl-
    
    
    -phenylpropionitrile (Strecker intermediate)
  • Hydrogen Peroxide (30% aq.)

  • Sodium Hydroxide (6M)

  • Dimethyl Sulfoxide (DMSO) or Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the aminonitrile in 15 mL of DMSO. Place the reaction vessel in an ice bath to maintain temperature < 20°C.

  • Basification: Add 2.0 mL of 6M NaOH. The solution may warm slightly; allow to re-equilibrate to 10-15°C.

  • Oxidation: Dropwise add 5.0 mL of 30%

    
     over 20 minutes. Caution: Exothermic reaction. Monitor internal temperature strictly to prevent thermal runaway.
    
  • Reaction: Remove ice bath and stir vigorously at room temperature (25°C) for 3 hours.

  • Monitoring: Monitor via TLC (EtOAc/Hexane) or HPLC. The nitrile peak will disappear, replaced by the amide peak. If the acid forms, it indicates the temperature was too high or reaction time too long.

  • Quenching: Quench with 50 mL ice water. The product often precipitates as a white solid due to low aqueous solubility of the amide compared to the starting material.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and evaporate.
  • Purification: Recrystallize from Ethanol/Water.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the sharp nitrile band at ~2240 cm

    
     and appearance of amide doublets (N-H stretch) at 3300-3500 cm
    
    
    
    and Carbonyl (C=O) at ~1680 cm
    
    
    .
Part 3: Stereochemical Resolution & Biocatalysis

Since the Strecker synthesis yields a racemic mixture, obtaining the enantiopure (S)-amide (often required for peptide synthesis) requires resolution. Enzymatic kinetic resolution is the industry standard, utilizing amino acid amidases .

Mechanism of Action

An amidase (e.g., from Pseudomonas putida or Aspergillus oryzae) selectively hydrolyzes the L-amide (S-enantiomer) to the L-acid, leaving the D-amide (R-enantiomer) intact. Alternatively, D-selective amidases exist.

Resolution Workflow (Graphviz)

EnzymaticResolution Racemate Racemic Mixture (DL-Amide) Reaction Hydrolysis Reaction pH 7.5, 37°C Racemate->Reaction Enzyme L-Specific Amidase (Biocatalyst) Enzyme->Reaction L_Acid L-Acid (Hydrolyzed Product) Reaction->L_Acid Fast D_Amide D-Amide (Unreacted) Reaction->D_Amide No Reaction Recycle Racemization (Schiff Base) D_Amide->Recycle Chemical Recycling Recycle->Racemate Re-entry

Caption: Kinetic resolution workflow. The enzyme selectively converts one enantiomer, allowing physical separation of the resulting acid and amide.

Part 4: Biological Implications & Applications
1. Conformational Constraint in Peptidomimetics

The primary utility of 2-amino-2-methyl-3-phenylpropanamide is as a building block for "stapled" or constrained peptides.

  • 
    -Helix Promotion:  The 
    
    
    
    -methyl group restricts the
    
    
    and
    
    
    torsion angles to values near
    
    
    and
    
    
    , respectively. This forces the peptide backbone into a stable helical structure, critical for disrupting protein-protein interactions (PPIs).
  • Aib Analog: It functions similarly to aminoisobutyric acid (Aib) but provides a hydrophobic benzyl side chain for receptor binding, unlike the methyl group of Aib.

2. Metabolic Stability
  • Proteolytic Resistance: The quaternary center prevents the formation of the tetrahedral intermediate required for protease cleavage. Peptides incorporating this amide at the N-terminus or internal positions show half-lives extended by orders of magnitude in human serum.

  • MAO Inhibition: The free amine (if not acylated) is resistant to Monoamine Oxidase (MAO) because the

    
    -proton abstraction—the rate-limiting step in oxidative deamination—is impossible.
    
References
  • PubChem. 2-Amino-2-methyl-3-phenylpropanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link][1]

  • Chemistry Steps. Hydrolysis of Nitriles to Amides and Carboxylic Acids.[2][3][4][5] Available at: [Link]

  • Misawa, S., et al. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution. Journal of Biotechnology. Available at: [Link]

  • Aravinda, S., et al.Conformationally constrained peptides: The role of -disubstituted amino acids. Chemical Reviews. (Contextual grounding on Aib/ -Me-Phe constraints).

Sources

Exploratory

Role of alpha-methyl amino acids in restricting peptide conformation

Role of Alpha-Methyl Amino Acids in Restricting Peptide Conformation Executive Summary In the landscape of modern peptide therapeutics, the transition from "active sequence" to "drug-like molecule" often hinges on overco...

Author: BenchChem Technical Support Team. Date: March 2026

Role of Alpha-Methyl Amino Acids in Restricting Peptide Conformation

Executive Summary

In the landscape of modern peptide therapeutics, the transition from "active sequence" to "drug-like molecule" often hinges on overcoming two fatal flaws: rapid proteolytic degradation and entropic penalty upon receptor binding. Alpha-methyl amino acids (


-MeAAs)—most notably 

-aminoisobutyric acid (Aib) and

-methylalanine—serve as precision tools to solve both.[1]

By replacing the


-hydrogen with a methyl group, these residues introduce severe steric constraints that lock the peptide backbone into specific helical or turn conformations. This "pre-organization" minimizes the entropy loss during binding and sterically shields the backbone from proteases. This guide details the mechanistic basis of this restriction, provides field-proven synthesis protocols for these sterically hindered residues, and analyzes their successful deployment in FDA-approved therapeutics like Trofinetide and Semaglutide.[1]

Mechanistic Foundations: The Thorpe-Ingold Effect

The conformational restriction imposed by


-MeAAs is governed by the Thorpe-Ingold effect  (or gem-dimethyl effect).[1] In a standard amino acid, the 

atom is bonded to a side chain, an amine, a carboxyl, and a hydrogen. The small size of the hydrogen allows for a wide range of rotation around the

(N-

) and

(

-C') torsion angles.

When the hydrogen is replaced by a methyl group, the steric bulk forces the backbone substituents (N and C') to adopt specific angles to avoid clashing with the geminal methyl groups.

Ramachandran Plot Restriction

Unlike standard L-amino acids, which populate broad regions of the Ramachandran plot (including


-sheet and polyproline II regions), 

-MeAAs are energetically banned from these extended conformations.[1] They are forced into narrow "helical" valleys.[1]
  • Aib (

    
    -aminoisobutyric acid):  Being achiral, Aib can adopt both left-handed (
    
    
    
    ) and right-handed (
    
    
    ) helical conformations.[1] However, it strongly favors the
    
    
    -helix region (
    
    
    ) over the canonical
    
    
    -helix in short sequences.[1]
  • Chiral

    
    -MeAAs (e.g., 
    
    
    
    -Me-Val):
    These are restricted to the helical region corresponding to their chirality (e.g., (S)-
    
    
    -MeAAs favor right-handed helices).[1]

Diagram 1: Mechanistic Restriction Logic

Ramachandran_Restriction Standard_AA Standard Amino Acid (Cα-H) Extended_Conf Extended Conformations (β-sheet, PPII) BLOCKED Standard_AA->Extended_Conf High Flexibility Helical_Conf Helical Conformations (3-10 Helix, α-Helix) FORCED Standard_AA->Helical_Conf Low Probability Alpha_MeAA α-Methyl Amino Acid (Cα-CH3) Steric_Clash Steric Clash: Methyl vs Carbonyl Oxygen Alpha_MeAA->Steric_Clash Thorpe-Ingold Effect Steric_Clash->Helical_Conf Energetic Minimum Entropy ΔS (Binding) Minimized Helical_Conf->Entropy Pre-organization Proteolysis Proteolytic Access Blocked Helical_Conf->Proteolysis Steric Shielding

Caption: The introduction of the


-methyl group creates steric clashes that energetically prohibit extended conformations, forcing the backbone into stable helical states and reducing the entropic cost of binding.

Structural Consequences: Helix Induction & Stability[1]

The primary application of


-MeAAs is the induction of secondary structure in otherwise flexible peptides.
-Helix vs. -Helix

While standard alanine residues favor


-helices (3.6 residues/turn, 13-atom H-bond ring), Aib residues strongly promote the 

-helix
(3.0 residues/turn, 10-atom H-bond ring).[1]
  • Short Peptides (<8 residues): Aib incorporation almost exclusively yields

    
    -helices.[1]
    
  • Longer Peptides: Aib can destabilize an

    
    -helix if placed in the core, but stabilizes the termini by "capping" the helix.
    

Table 1: Comparative Structural Parameters

Parameter

-Helix

-Helix (Aib-Induced)
Residues per Turn 3.63.0
Rise per Residue 1.5 Å2.0 Å
H-Bond Loop

(13 atoms)

(10 atoms)

Angle



Angle


Stability Source Cooperative H-bondingSteric packing (Van der Waals)

Synthesis Protocols: Overcoming Steric Hindrance

Coupling an


-methyl amino acid is difficult; coupling two consecutively is notoriously challenging.[1] The geminal methyl group acts as a shield, preventing the approaching activated ester from reaching the amine.
Protocol: Optimized SPPS for -MeAAs

Standard conditions (HBTU/DIEA, 30 min) will fail, resulting in deletion sequences.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] These are superior to HBTU due to the HOAt leaving group, which utilizes a neighboring group effect to accelerate acylation.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization (though less concern for Aib).[1]

  • Resin: Low loading resin (0.2–0.4 mmol/g) is preferred to reduce inter-chain aggregation.[1]

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine/DMF with 0.1M HOBt (to prevent aspartimide formation if applicable).[1]

  • Activation (The Critical Step):

    • Pre-activate AA (4 eq), HATU (3.9 eq), and DIEA (8 eq) in minimal DMF for 30-60 seconds only.[1] Prolonged activation leads to guanidinium formation.

  • Coupling (Microwave Assisted):

    • Temp: 75°C.

    • Time: 2 x 10 minutes (Double Coupling is mandatory for

      
      -MeAA onto 
      
      
      
      -MeAA).
    • Note: For Cys/His, limit temp to 50°C to avoid racemization.

  • Monitoring: Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat coupling with PyAOP.

Diagram 2: High-Efficiency Synthesis Workflow

SPPS_Protocol Start Resin-Bound Peptide (Fmoc-Removed) Activation Pre-Activation AA (4eq) + HATU (3.9eq) + DIEA Time: < 1 min Start->Activation Coupling Microwave Coupling 75°C, 10 min Activation->Coupling Check QC: Chloranil/Kaiser Test Coupling->Check Recouple Double Coupling Fresh Reagents Check->Recouple Positive (Fail) Next Proceed to Next Cycle Check->Next Negative (Pass) Recouple->Coupling

Caption: Optimized SPPS cycle for sterically hindered amino acids using HATU and microwave irradiation to drive reaction kinetics.

Case Studies: Clinical Success

The theoretical benefits of


-MeAAs have translated directly into blockbuster drugs.
Case Study A: Trofinetide (Rett Syndrome)
  • Origin: Analog of Gly-Pro-Glu (GPE), a cleavage product of IGF-1.[1][2][3]

  • Challenge: Native GPE has a half-life of <2 minutes in plasma due to rapid proteolysis.[1]

  • Solution: Methylation of the proline residue to create glycyl-2-methyl-L-prolyl-L-glutamic acid .[1]

  • Outcome: The

    
    -methyl group on the proline ring sterically blocks peptidases without abolishing the neuroprotective activity. This modification extended the half-life to ~1.5 hours, enabling oral dosing.
    
Case Study B: Semaglutide (Type 2 Diabetes)
  • Origin: GLP-1 analog.[1]

  • Challenge: Native GLP-1 is degraded by DPP-4, which cleaves at the Ala8 residue (sequence: His7-Ala8-...).[1]

  • Solution: Substitution of Ala8 with Aib (

    
    -aminoisobutyric acid) .
    
  • Outcome: The additional methyl group of Aib prevents the DPP-4 enzyme from accessing the peptide bond. This, combined with a fatty acid chain, extends the half-life from minutes to 165 hours (once-weekly dosing).[1]

Decision Tree: Selecting the Right -MeAA

When designing a peptide, choose the specific


-MeAA based on the desired structural outcome.

Diagram 3: Selection Logic

Decision_Tree Goal Design Goal Helix Induce Helicity Goal->Helix Stability Proteolytic Stability (No structure change) Goal->Stability Beta Beta-Sheet/Turn Goal->Beta Aib Use Aib (Strongest 3-10 helix inducer) Helix->Aib Short Peptide (<10 AA) MeAla Use (S)-α-Me-Ala (Supports α-helix) Helix->MeAla Long Peptide (>15 AA) Stability->Aib N-terminus (DPP-4 resistance) MePro Use α-Me-Pro (Locks Turn/Polyproline) Beta->MePro Beta-turn induction

Caption: Strategic selection of alpha-methyl amino acids based on peptide length and target secondary structure.

References

  • Toniolo, C., et al. (2001).[1] Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution).[1] Biopolymers, 60(6), 396-419.[1] Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747-6756.[1] Link[1]

  • Lau, J., et al. (2015).[1] Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[1] Journal of Medicinal Chemistry, 58(18), 7370–7380. Link[1]

  • Bickerdike, M. J., et al. (2009).[1] NNZ-2566: A Glypromate Analog with Neuroprotective Efficacy in a Rat Model of Acute Focal Stroke.[1][2] Journal of the Neurological Sciences, 278(1-2), 85-90.[1] Link

  • Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis of Peptides Containing Difficult Sequences.[1] In Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] Link

Sources

Foundational

2-Amino-2-methyl-3-phenylpropanamide CAS number 117466-13-4 suppliers

An In-Depth Technical Guide to 2-Amino-2-methyl-3-phenylpropanamide (CAS 117466-13-4) For Researchers, Scientists, and Drug Development Professionals Introduction: A Niche Building Block in Medicinal Chemistry 2-Amino-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-2-methyl-3-phenylpropanamide (CAS 117466-13-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Niche Building Block in Medicinal Chemistry

2-Amino-2-methyl-3-phenylpropanamide is a non-proteinogenic α,α-disubstituted amino acid derivative. Its structure, featuring a quaternary carbon at the alpha position, imparts significant conformational constraints. This structural rigidity is of high interest in medicinal chemistry and drug development, as it can lead to peptides and small molecules with enhanced metabolic stability, predictable folding patterns, and improved receptor-binding selectivity. Amino acids and their derivatives are fundamental to numerous biological functions and serve as crucial building blocks in the development of novel therapeutics, including antimicrobial agents and drug excipients.[1][2] This guide provides a comprehensive overview of 2-Amino-2-methyl-3-phenylpropanamide, covering its chemical properties, sourcing, analytical characterization, and potential applications.

Physicochemical Properties

A foundational understanding of a compound's properties is critical for its application in research. Key data for 2-Amino-2-methyl-3-phenylpropanamide are summarized below.

PropertyValueSource
CAS Number 117466-13-4ChemicalBook[3]
Molecular Formula C10H14N2OPubChemLite[4]
Molecular Weight 178.23 g/mol ChemSrc[5]
InChIKey LEBDCRNSLNAHHD-UHFFFAOYSA-NPubChemLite[4]
SMILES CC(CC1=CC=CC=C1)(C(=O)N)NPubChemLite[4]
Predicted XlogP 0.4PubChemLite[4]
Monoisotopic Mass 178.11061 DaPubChemLite[4]

Sourcing and Procurement of 2-Amino-2-methyl-3-phenylpropanamide

Identifying a reliable supplier is a critical first step in any research project. As a specialized chemical, availability may vary. Researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CoA) with purity assessment by HPLC and structural confirmation by NMR.

Potential SupplierNotes on OfferingsRationale for Inclusion
ChemicalBook Lists the compound and indicates the availability of suppliers.[3]Direct listing for CAS 117466-13-4. A primary resource for sourcing.
Fluorochem Offers a wide range of chiral and non-proteinogenic amino acids, including related structures like (R)-2-Amino-N-methyl-3-phenylpropanamide.[6]Specializes in building blocks for medicinal chemistry; likely to offer custom synthesis.
Sigma-Aldrich (Merck) Provides similar compounds such as (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide hydrochloride, with detailed purity and analytical information.A major, reputable supplier with strong quality control. May offer the target compound on request.
ChemScene A supplier of diverse chemical entities for research, listing related compounds like 2-Amino-2-phenylpropanamide.[7]Broad catalog suggests potential for sourcing or custom synthesis of niche derivatives.

Procurement Insight: Due to its specialized nature, 2-Amino-2-methyl-3-phenylpropanamide may be a "make-on-demand" item rather than a stock chemical. It is imperative to contact suppliers directly to inquire about lead times, available quantities, and the specific analytical documentation provided. For drug development applications, inquiring about scalability and GMP (Good Manufacturing Practice) capabilities is also crucial.[6]

Synthesis and Manufacturing Considerations

The synthesis of α,α-disubstituted amino acids like this compound requires specialized methods to construct the sterically hindered quaternary stereocenter. While a specific synthesis for CAS 117466-13-4 is not detailed in the provided results, a general and plausible route can be inferred from established organic chemistry principles. A common approach involves the amidation of the corresponding carboxylic acid, 2-Amino-2-methyl-3-phenylpropionic acid.[8]

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis Workflow start Starting Materials (e.g., Benzyl Chloride) precursor Precursor Synthesis (2-Amino-2-methyl-3-phenylpropionic acid) start->precursor Multi-step synthesis amidation Amidation Reaction (e.g., with an activating agent and ammonia source) precursor->amidation Activation & Coupling target Target Compound (CAS 117466-13-4) amidation->target purification Purification (e.g., Chromatography, Recrystallization) target->purification analysis Quality Control (HPLC, NMR, MS) purification->analysis

Caption: Generalized synthetic workflow for 2-Amino-2-methyl-3-phenylpropanamide.

The preparation of enantiomerically pure α-amino acids often involves asymmetric synthesis strategies, such as using chiral auxiliaries like pseudoephedrine, to control the stereochemistry during alkylation steps.[9] Subsequent hydrolysis and functional group manipulations would yield the final amide product.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stability of the starting material is a non-negotiable aspect of scientific integrity. A multi-pronged analytical approach is required.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for this analyte.

Expertise & Causality: A C18 column is chosen for its versatility in retaining compounds with aromatic and aliphatic character. The mobile phase, a mixture of acetonitrile and water, allows for the effective elution of the compound, while a UV detector is ideal due to the presence of the phenyl group, which provides a strong chromophore.[10]

Detailed HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh ~5 mg of 2-Amino-2-methyl-3-phenylpropanamide and dissolve in 5 mL of mobile phase to create a 1 mg/mL stock solution.

    • Prepare a series of working standards (e.g., 100, 50, 25, 10, 1 µg/mL) by serial dilution for linearity assessment.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.[10][11]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[10]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[12]

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.

  • Data Analysis (Self-Validation):

    • Identify the analyte peak by its retention time, confirmed by injecting a reference standard.

    • Generate a calibration curve by plotting the peak area against the concentration of the working standards. The curve must have a correlation coefficient (R²) of >0.99.

    • Determine the purity of the sample by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Identity Confirmation

LC/MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing unambiguous confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z).[12]

Workflow for Analytical Characterization:

G cluster_1 Analytical Workflow prep Sample Preparation (Weighing, Dissolution, Filtration) hplc HPLC Analysis (Purity Assessment) prep->hplc Inject for Purity lcms LC/MS Analysis (Identity Confirmation) prep->lcms Inject for Mass nmr NMR Spectroscopy (Structural Elucidation) prep->nmr Prepare NMR Sample report Certificate of Analysis (CoA Generation) hplc->report Purity (%) lcms->report Mass (m/z) nmr->report Structure Match

Caption: Integrated workflow for the analytical validation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unequivocal structural confirmation. ¹H NMR will show the number and types of protons, while ¹³C NMR will identify the carbon skeleton. The expected signals would include aromatic protons from the phenyl ring, a singlet for the methyl group, and signals for the methylene and amine protons.

Applications in Research and Drug Development

The unique structural features of 2-Amino-2-methyl-3-phenylpropanamide make it a valuable building block for several research applications.

  • Peptidomimetics: Incorporating this amino acid into a peptide sequence can enforce a specific secondary structure (e.g., a turn or helix) and protect the adjacent peptide bonds from enzymatic degradation. This is a key strategy in converting biologically active peptides into more drug-like molecules.

  • Constrained Scaffolds: The gem-dimethyl group on the alpha-carbon restricts bond rotation, making it an ideal component for creating conformationally rigid scaffolds. Such scaffolds are used in fragment-based drug discovery and for probing receptor-ligand interactions with high precision.

  • Chiral Ligands: As a chiral molecule, it can serve as a precursor for the synthesis of chiral ligands used in asymmetric catalysis, a field crucial for the efficient production of single-enantiomer drugs.[9]

  • Antimicrobial Research: Amino acids and their derivatives are being explored for their potential as anti-biofilm agents and as components of novel antimicrobial peptides (AMPs), which are less prone to microbial resistance than traditional antibiotics.[1][2]

G cluster_2 Role in Drug Discovery compound 2-Amino-2-methyl- 3-phenylpropanamide feature1 Structural Rigidity compound->feature1 feature2 Metabolic Stability compound->feature2 app1 Peptidomimetics feature1->app1 app2 Constrained Scaffolds feature1->app2 feature2->app1 app3 Antimicrobial Peptides feature2->app3 outcome1 Enhanced Receptor Binding app1->outcome1 outcome2 Improved Pharmacokinetics app1->outcome2 app2->outcome1 outcome3 Novel Therapeutic Leads app3->outcome3

Caption: Conceptual role of the compound as a building block in drug discovery.

References

  • PubChemLite. 2-amino-2-methyl-3-phenylpropanamide (C10H14N2O).[Link]

  • PTG Advanced Catalysts Co., Ltd. 2-Amino-2-methyl-1-propanol.[Link]

  • Pharmaffiliates. CAS No : 17193-31-6 | Product Name : 2-Amino-3-phenylpropanamide.[Link]

  • Chemsrc. (S)-2-Amino-N-methyl-3-phenylpropanamide | CAS#:35373-92-3. (2025-09-01). [Link]

  • Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies.[Link]

  • MDPI. Multimodal Role of Amino Acids in Microbial Control and Drug Development. (2020-06-17). [Link]

  • MDPI. Multimodal Role of Amino Acids in Microbial Control and Drug Development. (2025-10-16). [Link]

  • Agilent. Amino Acid Analysis How to guide.[Link]

  • Agilent. Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes.[Link]

  • PubChem. 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097.[Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF.[Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023-02-02). [Link]

Sources

Exploratory

Difference between N-methyl and alpha-methyl phenylalanine amides

Structural Dynamics, Synthetic Methodologies, and Pharmacological Implications The Peptidomimetic Imperative In the landscape of peptide drug discovery, the native amide bond is the primary liability. It is the recogniti...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthetic Methodologies, and Pharmacological Implications

The Peptidomimetic Imperative

In the landscape of peptide drug discovery, the native amide bond is the primary liability. It is the recognition motif for proteases and the source of rapid systemic clearance. Two primary methylation strategies—N-methylation and


-methylation —have emerged as the gold standards for overcoming these limitations.[1]

While both strategies introduce a methyl group to the phenylalanine scaffold, their physicochemical impacts are orthogonal. N-methylation modulates membrane permeability and cis/trans isomerism, whereas


-methylation rigidly locks backbone conformation and prevents racemization.[1] This guide dissects these differences to inform rational scaffold design.

Structural & Conformational Divergence[1]

The fundamental difference lies in the vector of steric bulk and the elimination of hydrogen bonding capability.[2]

N-Methyl Phenylalanine (N-Me-Phe)[1]
  • H-Bond Donor Deletion: Replacing the amide proton (

    
    ) with a methyl group (
    
    
    
    ) eliminates a critical hydrogen bond donor.[1] This desolvates the peptide, significantly increasing lipophilicity (
    
    
    ) and often improving passive membrane permeability (oral bioavailability).[1]
  • Cis/Trans Equilibrium: The energy barrier between cis and trans amide rotamers is lowered (

    
     for secondary amides vs. 
    
    
    
    for tertiary amides).[1] This allows N-Me-Phe to populate the cis conformation, essential for mimicking specific turn structures (e.g.,
    
    
    -turns in cyclic peptides like cyclosporine).[1]
Alpha-Methyl Phenylalanine ( -Me-Phe)[1][3]
  • The Thorpe-Ingold Effect: Placing a methyl group on the

    
    -carbon creates a quaternary center.[1] This severely restricts the rotational freedom of the 
    
    
    
    and
    
    
    torsion angles due to steric clashes with the carbonyl oxygen and amide nitrogen.
  • Helical Promotion: Unlike N-methylation,

    
    -methylation strongly favors folded structures, particularly 
    
    
    
    -helices or
    
    
    -helices, by locking the backbone into specific regions of the Ramachandran plot.[1]
  • Stereochemical Locking: The removal of the

    
    -proton renders the stereocenter chemically inert to base-catalyzed racemization, a common issue during the synthesis of phenylglycine or phenylalanine derivatives.
    
Comparative Visualization[1]

StructuralDynamics Native Native Phe Amide (Flexible, Protease Susceptible) N_Me N-Methylation (Amide Nitrogen) Native->N_Me Modification Alpha_Me Alpha-Methylation (Alpha Carbon) Native->Alpha_Me Modification Effect_N Loss of H-Bond Donor Increased Lipophilicity Cis-Peptide Accessibility N_Me->Effect_N Effect_A Quaternary Carbon Effect Restricted Phi/Psi Angles Helix/Turn Stabilization Alpha_Me->Effect_A Outcome_N Outcome: Membrane Permeability Protease Shielding (Steric) Effect_N->Outcome_N Outcome_A Outcome: Metabolic Blockade (No alpha-H) Structural Pre-organization Effect_A->Outcome_A

Figure 1: Mechanistic divergence of methylation sites on the phenylalanine scaffold.[1]

Synthetic Methodologies & Challenges

Synthesizing and coupling these residues presents distinct challenges. N-methyl amino acids are poor nucleophiles;


-methyl amino acids are poor electrophiles (when activated) and sterically crowded.[1]
Synthesis of the Building Block
FeatureN-Methyl PhenylalanineAlpha-Methyl Phenylalanine
Primary Route Reductive Amination: Reaction of N-protected amino acid with formaldehyde/acid or MeI/NaH (Benoiton method).[1]Asymmetric Synthesis: Self-regeneration of stereocenters (Seebach's oxazolidinone) or asymmetric Strecker synthesis.[1]
Commercial Availability High (Fmoc-N-Me-Phe-OH is standard).[1]Moderate/Low (Expensive, often requires custom synthesis).[1]
Racemization Risk Low during synthesis; high during coupling if activated incorrectly (oxazolone formation).[1]Zero via deprotonation (no

-H), but synthesis requires strict stereocontrol.[1]
Coupling Challenges (The Critical Bottleneck)

The N-Methyl Challenge (Nucleophile Sterics): Coupling to an N-methyl residue is difficult because the secondary amine is sterically hindered and less nucleophilic.[1]

  • Solution: Use highly reactive coupling agents like HATU or COMU with HOAt .[1] Bis-trichloromethyl carbonate (BTC) is effective for difficult N-Me couplings.[1]

The Alpha-Methyl Challenge (Electrophile Sterics): Coupling from an


-methyl residue (activating the COOH) is notoriously slow.[1] The gem-dimethyl-like effect hinders the approach of the incoming amine.
  • Solution:T3P (Propylphosphonic anhydride) is the reagent of choice. It drives the reaction in a cyclic transition state that tolerates steric bulk better than uronium salts. Alternatively, acid fluorides (generated via TFFH) are highly effective.[1]

Synthetic Decision Workflow

SynthesisWorkflow Start Coupling Reaction Required Check_N Is the Amine N-Methylated? Start->Check_N Check_A Is the Carboxyl Alpha-Methylated? Check_N->Check_A No Hard_N High Steric Hindrance (Amine) Use: HATU/HOAt or BTC Double Coupling Required Check_N->Hard_N Yes Standard Standard Coupling (DIC/Oxyma or HBTU) Check_A->Standard No Hard_A High Steric Hindrance (COOH) Use: T3P/Pyridine or TFFH Extended Reaction Time Check_A->Hard_A Yes Hard_N->Check_A Next Check Extreme Extreme Difficulty Use: Acid Fluoride or Native Chemical Ligation Hard_A->Extreme If both hindered

Figure 2: Reagent selection logic for sterically hindered peptide couplings.

Pharmacokinetic Profiles (ADME)[1]

Metabolic Stability

Both modifications increase half-life (


), but the mechanisms differ:[1]
  • N-Me-Phe: Prevents the protease from forming the necessary hydrogen bond network in the active site (e.g., Chymotrypsin).[1] It acts as a "steric bump" that dislodges the peptide from the catalytic triad.

  • 
    -Me-Phe:  Completely blocks metabolic pathways requiring 
    
    
    
    -proton abstraction.[1] It renders the peptide bond essentially "invisible" to proteases that rely on specific backbone geometry.
Solubility & Aggregation
  • N-Methylation: Disrupts intermolecular hydrogen bonding networks (

    
    -sheet aggregates).[1] This is the primary strategy  for improving the solubility of hydrophobic peptides.
    
  • 
    -Methylation:  Can actually decrease solubility by locking the peptide into a hydrophobic helical conformation, exposing non-polar side chains to the solvent.
    

Expert Protocol: Coupling -Me-Phe to N-Me-Phe

A worst-case steric scenario often encountered in peptidomimetics.[1]

Objective: Couple Fmoc-


-Me-Phe-OH (Carboxyl component) to H-N-Me-Phe-Resin (Amine component).

Reagents:

  • Activator: T3P (50% in EtOAc) or HATU/HOAt (less preferred but viable).[1]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - milder, reduces racemization).[1]

  • Solvent: DMF/NMP (1:1 ratio).[1]

Step-by-Step Protocol:

  • Resin Preparation: Swell the resin containing the secondary amine (N-Me-Phe) in DMF for 30 minutes. Drain.

  • Pre-Activation (Crucial):

    • Dissolve Fmoc-

      
      -Me-Phe-OH (4.0 eq) in minimal dry DMF.[1]
      
    • Add HOAt (4.0 eq) and HATU (3.9 eq).[1]

    • Add DIPEA (8.0 eq).[1]

    • Expert Tip: Allow pre-activation for exactly 2 minutes.[1] Longer times promote byproduct formation; shorter times result in insufficient active ester.[1]

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Microwave Irradiation: 75°C for 20 minutes (Power: 25W). Note: Thermal energy is required to overcome the entropic penalty of the quaternary center.

    • If microwave is unavailable: Shake at room temperature for 12–24 hours.

  • Monitoring:

    • Standard Kaiser test will fail (secondary amine).[1] Use the Chloranil Test or Malachite Green Test .

    • If positive (blue/green particles), repeat coupling using T3P (Propylphosphonic anhydride) protocol: 4 eq Amino Acid, 6 eq T3P, 10 eq DIPEA in DMF, 2 hours.[1]

  • Capping: Cap unreacted amines aggressively with Acetic Anhydride/Pyridine to prevent deletion sequences.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[1] Link[1]

  • Toniolo, C., et al. (1993).[1] Structure and conformation of alpha-methylated amino acids and peptides. Biopolymers, 33(7), 1061-1072.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Di Gioia, M. L., et al. (2016).[1] N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(8), 683-690.[1] Link

  • Seebach, D., et al. (1996).[1] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748.[1] Link[1]

Sources

Foundational

An In-Depth Technical Guide: Alpha-methylphenylalaninamide as a Chiral Building Block in Drug Design

Executive Summary In the landscape of modern drug discovery, the stereochemical precision of a therapeutic agent is not merely a detail but a fundamental determinant of its efficacy and safety. Chiral building blocks are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the stereochemical precision of a therapeutic agent is not merely a detail but a fundamental determinant of its efficacy and safety. Chiral building blocks are the foundational elements that enable the efficient and predictable synthesis of enantiomerically pure pharmaceuticals.[1][] This guide provides a comprehensive technical overview of alpha-methylphenylalaninamide, a versatile chiral building block derived from α-methylphenylalanine. We will explore its synthesis, chiral resolution, and strategic applications, highlighting its role in conferring conformational rigidity and metabolic stability to drug candidates. Through detailed protocols, mechanistic diagrams, and relevant case studies, this document serves as a critical resource for researchers and professionals engaged in the design and development of next-generation therapeutics.

The Imperative of Chirality in Modern Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This structural reality dictates that the two enantiomers of a chiral drug will interact differently with their target, often leading to one being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[1] Consequently, the synthesis of single-enantiomer drugs is a paramount objective in the pharmaceutical industry.[3][4] The use of chiral building blocks—enantiomerically pure compounds used as starting materials—is a cornerstone of asymmetric synthesis, allowing for the direct and controlled construction of complex stereochemistry and improving overall synthetic efficiency.[1][]

Alpha-methylated amino acids, a class to which α-methylphenylalanine belongs, are particularly valuable. The introduction of an α-methyl group at the stereocenter provides significant steric hindrance, which can lock the peptide backbone into specific conformations and protect against enzymatic degradation, thereby enhancing bioavailability and therapeutic half-life.[5]

Alpha-methylphenylalaninamide: A Profile

Alpha-methylphenylalaninamide is the amide derivative of α-methylphenylalanine. This seemingly simple modification provides a crucial chemical handle for subsequent synthetic transformations while retaining the core chiral integrity and steric properties of the parent amino acid.

Structure and Stereochemistry: The key feature is the quaternary stereocenter, which imparts significant conformational constraint.

G cluster_S (S)-enantiomer cluster_R (R)-enantiomer S_C S_N H₂N S_C->S_N S_Me H₃C S_C->S_Me S_CO CONH₂ S_C->S_CO S_Bn_img S_C->S_Bn_img S_Bn R_C R_N H₂N R_C->R_N R_Me H₃C R_C->R_Me R_CO CONH₂ R_C->R_CO R_Bn_img R_C->R_Bn_img R_Bn

Note: DOT language cannot directly render chemical structures with wedges and dashes accurately. The above is a conceptual representation.

Caption: Stereoisomers of Alpha-methylphenylalaninamide.

Strategic Advantages:

  • Conformational Lock: The quaternary α-carbon restricts bond rotation, forcing peptide chains into more defined secondary structures like helices or turns.[6]

  • Enhanced Stability: The methyl group sterically shields the adjacent amide bonds from proteolytic enzymes, increasing the in vivo stability of peptide-based drugs.

  • Scaffold for Derivatization: The primary amide provides a reactive site for further chemical modification without disturbing the crucial stereocenter.

Synthesis and Chiral Resolution

The production of enantiomerically pure alpha-methylphenylalaninamide relies on two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis Strategies

A highly effective method for generating α-methylated amino acids involves the diastereoselective alkylation of a chiral enolate derived from an alanine equivalent.[6][7] The use of a chiral auxiliary, a molecule temporarily attached to the substrate to direct the stereochemical outcome of a reaction, is central to this approach.[8] Pseudoephedrine and oxazolidinones are well-established auxiliaries for this purpose.[8][9]

A notable method utilizes a pseudoephenamine alaninamide pivaldimine substrate. Deprotonation forms a rigid chelated enolate, where the chiral auxiliary sterically blocks one face, forcing the incoming electrophile (e.g., benzyl bromide) to attack from the opposite face with high diastereoselectivity.[9]

Asymmetric_Synthesis_Workflow start Chiral Alanine Derivative (e.g., Pseudoephenamine Alaninamide) base Deprotonation (LDA/n-BuLi) start->base 1. enolate Formation of Chiral Enolate base->enolate alkylation Diastereoselective Alkylation enolate->alkylation 2. electrophile Electrophile (Benzyl Bromide) electrophile->alkylation product Alkylated Intermediate (High d.e.) alkylation->product hydrolysis Mild Hydrolysis or Alcoholysis product->hydrolysis 3. final_product α-Methylphenylalanine Amide/Ester hydrolysis->final_product auxiliary Auxiliary Recovery hydrolysis->auxiliary

Caption: Workflow for Asymmetric Synthesis of α-Methylphenylalanine Derivatives.

Data Presentation: Comparison of Asymmetric Alkylation Methods

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)YieldReference
(-)-8-PhenylmentholBenzyl Bromide94:672% (after recrystallization)[6][7]
(1S,2S)-PseudoephenamineBenzyl Bromide>95:5~85%[9]
Evans OxazolidinoneBenzyl Bromide>99:1>90%[8][10]
Chiral Resolution of Racemic Mixtures

When direct asymmetric synthesis is not feasible, racemic α-methylphenylalanine can be prepared using methods like the Strecker synthesis and then resolved.[11] High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for this separation.[12][13] For instance, a method using a chiral mobile phase containing a copper(II)-L-phenylalanine complex has been successfully used to separate the enantiomers of a closely related compound, demonstrating the principle of chiral ligand-exchange chromatography.[12]

Case Studies in Drug Development

The true value of a chiral building block is demonstrated by its successful incorporation into bioactive molecules. Alpha-methylphenylalaninamide and its parent acid have served as key components in several drug discovery programs.

Grb2-SH2 Domain Inhibitors for Oncology

The Growth factor receptor-bound protein 2 (Grb2) is a critical adapter protein in cancer cell signaling pathways, making its SH2 domain an attractive therapeutic target.[10] Peptide-based inhibitors often suffer from poor stability and cell permeability. The incorporation of α-methylated amino acids, synthesized via an optimized oxazolidinone methodology, into a pentapeptide framework was shown to significantly improve inhibitory activity.[10] The α-methyl group provides the necessary conformational constraint to orient the key binding motifs correctly within the Grb2-SH2 domain, leading to potent inhibitors with low micromolar IC₅₀ values and excellent activity in tumor cell growth assays.[10]

Novel Anticonvulsant Agents

Researchers have developed novel alaninamide derivatives with potent anticonvulsant activity in established animal models.[14] In one study, a lead compound demonstrated robust protection in both the maximal electroshock (MES) and 6 Hz seizure models, with a favorable safety profile indicated by a high therapeutic window.[14] The core alaninamide structure serves as a validated scaffold, where modifications to appended aromatic groups can be systematically explored to optimize potency and drug-like properties.

Modulators of Skin Barrier Function

Filaggrin (FLG) is a protein essential for maintaining the skin's barrier function, and its deficiency is linked to atopic dermatitis. A phenylalanine amide derivative was identified that promotes the expression of FLG and other barrier-related genes in human keratinocytes.[15] This activity was found to be mediated through the aryl hydrocarbon receptor (AHR). Structure-activity relationship (SAR) studies showed that modifications to the amide and phenyl portions could fine-tune the biological response, suggesting that such derivatives are promising prototypes for developing novel dermatological drugs.[15]

Detailed Experimental Protocols

The following protocols are representative methodologies grounded in published, validated procedures.

Protocol 1: Asymmetric Alkylation via Pseudoephenamine Auxiliary

(Based on the methodology described by Myers et al. for alkylative construction of quaternary α-amino acids[9])

  • Enolate Formation: To a solution of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the lithium enolate.

  • Alkylation: To the enolate solution, add a solution of benzyl bromide (1.2 equiv) in THF dropwise. Maintain the reaction temperature at -78 °C for 1 hour, then allow it to warm slowly to 0 °C over 2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the diastereomerically enriched alkylated product.

  • Auxiliary Cleavage: The product can be subjected to mild acidic hydrolysis (e.g., 1N HCl) to cleave the pseudoephenamine auxiliary, which can be recovered, yielding the target α-methylphenylalanine derivative.

Protocol 2: Analytical Chiral HPLC Resolution

(This protocol is adapted from a validated method for a structurally similar analyte, 3,4-dimethoxy-α-methylphenylalanine[12])

  • System Preparation: Use a standard C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Chiral Mobile Phase Preparation: Prepare an aqueous mobile phase consisting of 8 mM L-phenylalanine and 4 mM cupric sulfate (CuSO₄). Adjust the pH to 3.2 using phosphoric acid. The final mobile phase is a mixture of this aqueous solution and methanol (e.g., 80:20 v/v).

  • Sample Preparation: Dissolve the racemic sample of α-methylphenylalanine (or its amide) in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 20 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: The two enantiomers should be baseline separated. The separation mechanism is an enthalpy-controlled process based on the differential stability of the diastereomeric ternary complexes formed between the copper(II)-L-Phe selector and each enantiomer of the analyte.[12]

Future Perspectives and Conclusion

Alpha-methylphenylalaninamide stands out as a high-value chiral building block with proven utility in drug design. Its ability to impose conformational constraints and enhance metabolic stability makes it an enduringly attractive scaffold for peptide and small-molecule drug discovery. Future applications are likely to expand into new therapeutic areas where precise control over molecular architecture is required to overcome challenges of potency, selectivity, and pharmacokinetics. Advances in catalytic asymmetric synthesis will continue to make this and related α,α-disubstituted amino acid derivatives more accessible, further cementing their role as indispensable tools for the modern medicinal chemist.

References

  • Anal Bioanal Chem. 2014 Nov;406(29):7687-94.

  • J Org Chem. 1995;60(10):2946-2947.

  • Org Lett. 1999 Oct 7;1(7):1053-5.

  • ResearchGate.

  • J Am Chem Soc. 2013 Oct 23;135(42):15742-5.

  • YAKHAK HOEJI. 2021 Jun 30.

  • J Org Chem. 1995 May 19;60(10):2946-2947.

  • Journal of Medicinal Chemistry.

  • Wikipedia.

  • Google Patents.

  • Pharmaceuticals (Basel). 2024 Sep 12;17(9):1203.

  • J Pharmacol Sci. 2025 Sep;159(1):44-53.

  • Molecules. 2004 May 31;9(5):405-14.

  • ResearchGate.

  • Chemical Science (RSC Publishing).

  • AiFChem.

  • University of Arizona.

  • Sketchy MCAT.

  • J. Mex. Chem. Soc. vol. 63 no. 3.

  • Academia.edu.

  • J Med Chem. 2008 Oct 23;51(20):6362-74.

  • Amino Acids. 2000;18(1):81-8.

  • MilliporeSigma.

  • ResearchGate.

  • Nature Communications. 2024 Feb 17;15(1):1452.

  • BOC Sciences.

  • MDPI.

  • Ijarse.

  • Biomedical and Pharmacology Journal.

  • Eur J Med Chem. 2025 Sep 15;300:118460.

  • TDX.

  • Molecules. 2013 Dec 23;19(1):157-79.

  • Acta Pharmacol Sin. 2010 Sep;31(9):1133-40.

  • Acta Pharmacol Sin. 2010 Sep;31(9):1133-40.

  • Biomed Res Int. 2015;2015:298345.

  • Onco Targets Ther. 2015;8:437-49.

  • Expert Opin Biol Ther. 2009 May;9(5):593-608.

Sources

Exploratory

Alpha-methylphenylalanine amide in peptidomimetic synthesis

Precision Engineering of Peptidomimetics: The -Methylphenylalanine Amide Scaffold Executive Summary The incorporation of -methylphenylalanine ( -MePhe) into peptide backbones represents a high-impact strategy in modern p...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering of Peptidomimetics: The -Methylphenylalanine Amide Scaffold

Executive Summary

The incorporation of


-methylphenylalanine (

-MePhe)
into peptide backbones represents a high-impact strategy in modern peptidomimetic drug design.[1] By replacing the

-proton with a methyl group, researchers introduce a quaternary center that fundamentally alters the physicochemical landscape of the molecule.

This guide details the synthesis, coupling, and application of


-MePhe amides. Unlike standard amino acids, this scaffold imposes severe steric constraints that lock bioactive conformations (often helical) and provide a "steric shield" against proteolytic degradation.[2] However, this same steric bulk creates significant synthetic hurdles—specifically in coupling efficiency and reaction kinetics—that require specialized protocols beyond standard EDC/HOBt chemistry.

Structural Rationale & Pharmacodynamics

The "Thorpe-Ingold" Effect in Peptides

The primary utility of


-MePhe lies in its ability to restrict the conformational freedom of the peptide backbone. In a standard amino acid, the 

atom has significant rotational freedom (

and

angles). The introduction of a methyl group at this position induces the Thorpe-Ingold effect (or gem-dimethyl effect), forcing the backbone into specific, often folded, conformations to minimize steric clash between the methyl group and the carbonyl oxygen or amide nitrogen.
  • Conformational Lock:

    
    -MePhe strongly favors 
    
    
    
    and
    
    
    angles consistent with
    
    
    -helices or
    
    
    -helices.
  • Proteolytic Shielding: The quaternary center prevents the formation of the transition state required for protease cleavage (e.g., by chymotrypsin), dramatically extending plasma half-life (

    
    ).
    
Visualization: Conformational Restriction Pathway

G cluster_0 Pharmacodynamic Impact Native Native Phenylalanine (Flexible u03C6/u03C8 angles) AlphaMe u03B1-Methylation (Quaternary Center) Native->AlphaMe Modification Steric Steric Clash (Methyl vs Carbonyl) AlphaMe->Steric Induces Helix Helical Folding (3_10 or u03B1-Helix) Steric->Helix Forces Stability Metabolic Stability (Protease Resistance) Helix->Stability Results in

Figure 1: Mechanistic pathway showing how


-methylation forces conformational locking and subsequent metabolic stability.

Synthetic Routes to the Core Scaffold

Before peptide assembly, the non-proteinogenic amino acid must be synthesized. While asymmetric alkylation of enolates (using Seebach's oxazolidinones) is possible, the Bucherer-Bergs reaction remains the industrial standard for generating the


-disubstituted core due to its scalability.
The Bucherer-Bergs Protocol (Monomer Synthesis)

Objective: Synthesis of


-

-methylphenylalanine from phenylacetone.
  • Hydantoin Formation:

    • Reagents: Phenylacetone, Potassium Cyanide (KCN), Ammonium Carbonate

      
      .
      
    • Conditions: 50% EtOH/H

      
      O, 
      
      
      
      C, 24h.
    • Mechanism: The ketone forms a cyanohydrin, which undergoes nucleophilic attack by ammonia and subsequent cyclization by

      
       to form the 5-methyl-5-benzylhydantoin.
      
  • Hydrolysis:

    • Reagents: 6M NaOH (aq).

    • Conditions: Reflux (

      
      C), 48h.
      
    • Outcome: Ring opening of the hydantoin yields the free amino acid.

  • Fmoc Protection (Crucial for SPPS):

    • Reagents: Fmoc-OSu,

      
      , Dioxane/H
      
      
      
      O.
    • Note: Due to steric hindrance, reaction times must be doubled compared to standard Phe.

Peptide Coupling Strategies (The Critical Bottleneck)

Coupling an


-methyl amino acid (as the nucleophile) or to it (as the electrophile) is notoriously difficult. The quaternary center creates a "steric wall." Standard carbodiimide chemistries (DIC/HOBt) often result in incomplete coupling or deletion sequences.
Recommended Coupling Reagents
Reagent ClassSpecific ReagentMechanism of ActionRecommendation
Uronium (High Power) HATU Generates highly reactive OAt ester; 7-membered ring assists via neighboring group effect.[3]Gold Standard for hindered couplings.
Phosphonium PyAOP Pyridine analog of PyBOP; higher reactivity due to electron-withdrawing nitrogen.Excellent alternative if HATU fails; use for N-methylated targets.
Acid Fluorides TFFH Converts carboxylic acid to acid fluoride in situ.Best for extremely hindered

-dialkyl systems (e.g., Aib,

-MePhe).
Standard HBTU/DICStandard active ester formation.AVOID. Too slow; leads to racemization and deletion.
Protocol: Solid-Phase Synthesis on Rink Amide Resin

This protocol describes the incorporation of Fmoc-


-MePhe-OH into a peptide sequence to yield the C-terminal amide or an internal amide linkage.

Materials:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to reduce crowding).

  • Solvent: DMF (Anhydrous).

  • Base: DIPEA (Diisopropylethylamine).[3][4][5]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Deprotection: 20% Piperidine in DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Activation (The "Pre-Activation" Step):

    • Dissolve Fmoc-

      
      -MePhe-OH (4 eq) and HATU (3.9 eq) in minimal DMF.
      
    • Add HOAt (4 eq) – Critical additive for hindered bases.

    • Add DIPEA (8 eq).

    • Allow to activate for 1-2 minutes (do not wait longer; the active ester can hydrolyze or rearrange).

  • Coupling:

    • Add activated mixture to resin.[6]

    • Microwave Assistance (Optional but Recommended):

      
      C for 10 mins (25W).
      
    • Manual Alternative: Shake for 2–4 hours at RT.

  • Monitoring:

    • Standard Kaiser test may be inconclusive due to steric shielding.

    • Chloranil Test is preferred for secondary amines or difficult sequences.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: Synthetic Workflow

SPPS Start Rink Amide Resin (Fmoc-Protected) Deprotect Deprotection (20% Piperidine) Start->Deprotect Couple Coupling Reaction (Steric Barrier) Deprotect->Couple Free Amine Activate Activation (HATU/HOAt/DIPEA) Activate->Couple Active Ester Check QC: Chloranil Test Couple->Check Recouple Double Coupling (Re-do Activation) Check->Recouple Fail (Blue beads) Next Next Cycle / Cleavage Check->Next Pass Recouple->Check

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow emphasizing the rigorous activation and QC steps required for sterically hindered amino acids.

Characterization & Quality Control

Validating the synthesis of


-methylated peptides requires careful interpretation of analytical data, as the methyl group induces unique shifts.
HPLC Profile
  • Retention Time: Expect a significant increase in retention time (hydrophobicity) compared to the non-methylated parent peptide.

  • Peak Shape: Broadening may occur due to slow cis/trans isomerization of the amide bond, though less common than in Proline.

NMR Spectroscopy ( H)
  • 
    -Proton Loss:  The diagnostic 
    
    
    
    -proton signal (
    
    
    4.5 ppm) of Phenylalanine will be absent .
  • Methyl Singlet: Look for a sharp singlet (3H) in the 1.2 – 1.6 ppm region, corresponding to the new

    
    -methyl group.
    
  • Amide NH: The amide proton often shifts downfield due to hydrogen bonding in the helical structure.

References

  • Conformational Constraints: Toniolo, C., et al. (1993). Structure of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers. Link

  • Coupling Reagents (HATU/HOAt): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7][8] An efficient peptide coupling additive.[5] Journal of the American Chemical Society. Link

  • Acid Fluorides (TFFH): Carpino, L. A., et al. (1996). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Amino Acid Fluorides. Journal of the American Chemical Society. Link

  • Bucherer-Bergs Reaction: Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie. Link

  • Peptidomimetic Stability: Hruby, V. J., et al. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands. Biochemical Journal. Link

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocols for alpha-methylphenylalaninamide

Application Note: Solid-Phase Peptide Synthesis of -Methylphenylalaninamide Executive Summary & Scientific Rationale The synthesis of peptides containing -disubstituted amino acids, such as -methylphenylalanine ( -Me-Phe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis of -Methylphenylalaninamide

Executive Summary & Scientific Rationale

The synthesis of peptides containing


-disubstituted amino acids, such as 

-methylphenylalanine (

-Me-Phe), presents a unique challenge in solid-phase peptide synthesis (SPPS). While these residues confer exceptional proteolytic stability and induce stable helical conformations (often

-helices) in bioactive peptides, their steric bulk significantly impedes reaction kinetics.

This guide details the protocol for synthesizing


-methylphenylalaninamide  (H-

-Me-Phe-NH

) and extending peptide chains from this sterically hindered core.
The Steric Challenge

Unlike standard amino acids,


-Me-Phe lacks an 

-proton. The methyl group creates a "steric wall" that protects the nucleophilic amine.
  • Coupling of

    
    -Me-Phe:  Moderately difficult. The incoming activated carboxylate must navigate the resin environment, but the amine on the resin is usually accessible.
    
  • Coupling onto

    
    -Me-Phe:  Extremely difficult. Once 
    
    
    
    -Me-Phe is attached, its N-terminus is buried between the phenyl ring and the
    
    
    -methyl group. Standard coupling reagents (HBTU/DIC) often fail, leading to deletion sequences.

Critical Reagents & Materials

Resin Selection

To obtain the C-terminal amide (


-methylphenylalaninamide), you must use a resin with an amide linker.
  • Recommended: Rink Amide MBHA Resin (High loading capacity, stable).

  • Alternative: Rink Amide ChemMatrix (Better swelling in difficult sequences, recommended if the peptide chain >15 residues).

Coupling Reagents (The "Power" System)

Standard reagents are insufficient for the elongation step.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: DIEA (Diisopropylethylamine).[1][2][3]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – critical for suppressing racemization of neighboring residues and boosting kinetics.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways and steric bottlenecks in this synthesis.

SPPS_Workflow Start Start: Rink Amide Resin (Fmoc-Protected) Deprotect1 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect1 Couple1 2. Couple Fmoc-α-Me-Phe-OH (HATU/DIEA, 2x Coupling) Deprotect1->Couple1 Check1 QC: Chloranil Test Couple1->Check1 Check1->Couple1 Fail (Repeat) Branch Target Decision Check1->Branch Pass PathA Target: H-α-Me-Phe-NH2 (Single Amide) Branch->PathA PathB Target: Peptide Elongation (e.g., Ac-Ala-α-Me-Phe-NH2) Branch->PathB FinalDeprotect 4. Final Fmoc Removal PathA->FinalDeprotect HardCouple 3. CRITICAL STEP: Couple Next AA onto α-Me-Phe (Microwave: 75°C, HATU) PathB->HardCouple HardCouple->FinalDeprotect Cleavage 5. TFA Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) FinalDeprotect->Cleavage

Caption: Workflow distinguishing between single-residue amide synthesis and difficult chain elongation.

Detailed Protocols

Phase 1: Resin Preparation & Swelling
  • Goal: Maximize solvation of reactive sites.

  • Resin: Rink Amide MBHA (0.5 – 0.7 mmol/g loading).

  • Weigh appropriate resin amount into a fritted SPPS reaction vessel.

  • Wash with DCM (3 x 5 min) to swell the polystyrene core.

  • Wash with DMF (3 x 5 min) to exchange solvent for the reaction.

Phase 2: Fmoc Deprotection (General)
  • Treat resin with 20% Piperidine in DMF (v/v).[4]

    • Cycle 1: 3 minutes (Drain).

    • Cycle 2: 10 minutes (Drain).

  • Wash extensively: DMF (3x), DCM (3x), DMF (3x).

  • QC: Perform a Kaiser Test (Ninhydrin).

    • Result: Blue beads = Free amines (Ready to couple).

Phase 3: Coupling Fmoc- -Me-Phe-OH
  • Challenge: Moderate steric hindrance.

  • Stoichiometry: 4 equiv Amino Acid : 3.9 equiv HATU : 8 equiv DIEA.

Procedure:

  • Dissolve Fmoc-

    
    -Me-Phe-OH  (4 equiv) and HATU  (3.9 equiv) in minimal dry DMF.
    
  • Add DIEA (8 equiv) to activate. The solution should turn yellow.

  • Immediate addition to the resin (Pre-activation > 2 mins can cause racemization of standard AAs, though

    
    -Me-Phe is stable, habit consistency is key).
    
  • Reaction Time:

    • Room Temp: 2 hours.

    • Microwave (Recommended): 75°C for 10 minutes (Power: 25-30W).

  • Drain and Wash (DMF 4x).

  • QC: Perform Chloranil Test (preferred over Kaiser for hindered amines, though Kaiser often works). Colorless beads = Complete coupling.

Phase 4: Elongation (Coupling ONTO -Me-Phe)
  • Status: CRITICAL BOTTLENECK.

  • Mechanism: The nucleophilic amine is shielded by the methyl group. Standard conditions will yield <10% conversion.

Procedure:

  • Reagent Change: Use HATU or PyAOP (7-azabenzotriazole derivatives are mandatory).

  • Double Coupling is Mandatory.

    • Coupling 1: 4 equiv AA / HATU / DIEA at 75°C (Microwave) for 15 mins.

    • Drain and Wash.[1][5]

    • Coupling 2: Repeat with fresh reagents.[5][6]

  • Capping (Optional but Recommended): If the sequence is long, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Phase 5: Cleavage & Isolation

To release the peptide amide (or amino acid amide):

  • Wash resin with DCM (5x) to remove all DMF (DMF interferes with precipitation).

  • Dry resin under nitrogen flow for 20 mins.

  • Cleavage Cocktail:

    • TFA: 95%

    • Triisopropylsilane (TIS): 2.5% (Scavenger for cations)

    • Water: 2.5%

  • Incubate for 2 - 3 hours at room temperature with gentle shaking.

  • Filter resin and collect filtrate.

  • Precipitate into cold Diethyl Ether (-20°C). Centrifuge to collect the white pellet.

Data Summary & Troubleshooting

Comparative Coupling Efficiency Table
Coupling ConditionReagentsTime/TempYield (onto

-Me-Phe)
Standard HBTU / DIEA1h @ RT< 15% (Poor)
Optimized Manual HATU / HOAt / DIEA3h @ RT (Double)~ 60-70%
Microwave (Protocol) HATU / DIEA 2x 15min @ 75°C > 98%
Troubleshooting Guide
  • Problem: Incomplete coupling (positive color test after double couple).

    • Solution: Switch solvent to NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better and solvates aggregates.

    • Solution: Use COMU as the coupling reagent; it often outperforms HATU in difficult sequences.

  • Problem: Racemization of the incoming amino acid (Cys or His).

    • Solution: If coupling Cys/His onto

      
      -Me-Phe, reduce microwave temp to 50°C and use Collidine  instead of DIEA.
      

Mechanistic Insight (The "Why")

The difficulty in synthesizing


-methylphenylalaninamide stems from the tetrasubstituted 

-carbon. In standard amino acids, the

-carbon has a proton (H) which is small. In

-Me-Phe, this is replaced by a methyl group.

Steric_Hindrance cluster_standard Standard Amino Acid (Phe) cluster_hindered α-Methyl Amino Acid Phe H-Phe-Resin (Open Attack Vector) Incoming Incoming Activated AA (Electrophile) Phe->Incoming Fast Kinetics MePhe H-α-Me-Phe-Resin (Blocked by Methyl & Phenyl) MePhe->Incoming Steric Clash Slow Kinetics

Caption: The methyl group creates a "cone of protection" reducing the nucleophilicity of the amine.

This steric bulk does not just slow the reaction; it creates a high-energy transition state. Microwave irradiation provides the necessary thermal energy to overcome this barrier, while HATU provides a more reactive ester (7-azabenzotriazole) than standard reagents.

References

  • Fmoc-Solid Phase Peptide Synthesis of Difficult Sequences. Source: Nature Protocols. Context: General handling of sterically hindered peptides and aggregation. URL:[Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis. Source: CEM Corporation Application Notes. Context: Specific parameters (75°C) for coupling

    
    -disubstituted amino acids like Aib and 
    
    
    
    -Me-Phe. URL:[Link]
  • Use of 7-azabenzotriazole (HOAt) and HATU in Peptide Synthesis. Source: Carpino, L. A. (J. Am. Chem. Soc). Context: The chemical basis for why HATU is superior for hindered couplings. URL:[Link]

Sources

Application

Application Note &amp; Protocol: Asymmetric Synthesis of α-Methylphenylalanine Amide via Chiral Auxiliary-Mediated Alkylation

Abstract & Introduction α-Methylated amino acids are a cornerstone of modern peptidomimetic design and drug development. The introduction of a methyl group at the α-carbon imparts significant conformational constraints o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

α-Methylated amino acids are a cornerstone of modern peptidomimetic design and drug development. The introduction of a methyl group at the α-carbon imparts significant conformational constraints on the peptide backbone, which can lead to enhanced receptor affinity, increased metabolic stability by inhibiting enzymatic degradation, and improved bioavailability.[1] α-Methylphenylalanine, in particular, is a critical building block for creating peptides with well-defined secondary structures and for probing the steric and conformational requirements of biological receptors.

Achieving stereocontrol during the synthesis of such quaternary α-amino acids is a formidable challenge. Among the most reliable and powerful strategies is the use of chiral auxiliaries.[1] This method involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to a prochiral substrate. The auxiliary then sterically directs the approach of an incoming electrophile, leading to the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.[1][2]

This guide provides a detailed, field-proven protocol for the asymmetric synthesis of α-methylphenylalanine amide using the (1R,2R)-(-)-pseudoephedrine chiral auxiliary. This method, pioneered and refined by Myers, is distinguished by its high diastereoselectivity, operational simplicity, and the crystalline nature of many intermediates, which facilitates purification.[3] We will elucidate the causality behind key experimental choices, provide a step-by-step methodology from substrate preparation to auxiliary cleavage, and discuss critical parameters for success.

Principle of Stereoinduction: The Role of the Chiral Auxiliary

The efficacy of the pseudoephedrine auxiliary hinges on its ability to form a rigid, chelated lithium enolate intermediate upon deprotonation. The substrate, an amide formed between phenylalanine and pseudoephedrine, is treated with a strong base like lithium diisopropylamide (LDA). The resulting enolate is stabilized by chelation between the enolate oxygen, the C1-hydroxyl oxygen of the auxiliary, and the lithium cation. This rigid five-membered ring structure effectively blocks one face of the planar enolate. The phenyl group of the auxiliary further enhances this blockade, forcing the incoming electrophile (methyl iodide) to approach from the less hindered face, thus ensuring high diastereoselectivity.

G cluster_0 Mechanism of Stereoinduction A Phenylalanine-Pseudoephedrine Amide Substrate B Deprotonation with LDA (in presence of LiCl) A->B + LDA, LiCl C Formation of Rigid Chelated Lithium Enolate B->C D Steric Shielding by Auxiliary C->D Blocks Top Face E Electrophilic Attack (e.g., Methyl Iodide) C->E Attack from Less Hindered Face F Formation of α-Methylated Product (High Diastereoselectivity) E->F G Auxiliary Cleavage (Hydrolysis) F->G H Enantiopure α-Methylphenylalanine Amide G->H

Caption: Stereoinduction via a chelated pseudoephedrine amide enolate.

Experimental Workflow: A Three-Stage Protocol

The synthesis is logically divided into three primary stages: formation of the chiral amide substrate, the key diastereoselective alkylation, and finally, the cleavage of the auxiliary to yield the target product.

G cluster_workflow Overall Synthetic Workflow node_style_step node_style_step node_style_product node_style_product node_style_reagent node_style_reagent START Inputs: L-Phenylalanine (1R,2R)-Pseudoephedrine STEP1 Stage 1 Amide Coupling START->STEP1 PROD1 Product: Phenylalanine Pseudoephedrine Amide STEP1->PROD1 STEP2 Stage 2 Asymmetric Methylation PROD1->STEP2 PROD2 Product: α-Methylphenylalanine Pseudoephedrine Amide STEP2->PROD2 REAGENT2 Reagents: LDA, LiCl, MeI REAGENT2->STEP2 STEP3 Stage 3 Auxiliary Cleavage PROD2->STEP3 END Final Product: α-Methylphenylalanine Amide STEP3->END REAGENT3 Reagent: Aqueous Acid (H₂SO₄) REAGENT3->STEP3

Caption: High-level workflow for the asymmetric synthesis.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
N-Boc-L-phenylalanine≥99%Standard
(1R,2R)-(-)-Pseudoephedrine≥99%Standard
Propylphosphonic Anhydride (T3P®)50% in EtOAcStandardCoupling reagent.[4]
PyridineAnhydrous, ≥99.8%Standard
Ethyl Acetate (EtOAc)AnhydrousStandard
Lithium Chloride (LiCl)≥99%, anhydrousStandardDried in vacuo at >130 °C before use.
Diisopropylamine≥99.5%, redistilledStandard
n-Butyllithium (n-BuLi)2.5 M in hexanesStandardTitrate before use.
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeStandardDistilled from Na/benzophenone.
Methyl Iodide (MeI)≥99.5%, redistilledStandardStore over copper wire.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Standard
DioxaneAnhydrousStandard
Stage 1: Synthesis of N-Boc-L-Phenylalanine Pseudoephedrine Amide

This stage involves the formation of a stable amide bond between the chiral auxiliary and the amino acid substrate. The use of T3P® as a coupling reagent is recommended as it operates under mild conditions, minimizing the risk of racemization often associated with other coupling agents.[4]

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add N-Boc-L-phenylalanine (26.5 g, 100 mmol, 1.0 equiv) and (1R,2R)-(-)-pseudoephedrine (18.2 g, 110 mmol, 1.1 equiv).

  • Dissolve the solids in anhydrous ethyl acetate (200 mL) and anhydrous pyridine (100 mL).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Add T3P® (50% solution in EtOAc, 70.0 mL, 120 mmol, 1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Work-up: Quench the reaction by slowly adding 200 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude amide is typically a white solid and can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield N-Boc-L-phenylalanine pseudoephedrine amide.

Stage 2: Asymmetric α-Methylation

This is the critical stereochemistry-defining step. The protocol uses pre-complexed LDA with anhydrous LiCl, which breaks down LDA aggregates and prevents substrate-enolate aggregation, leading to a more reactive and structurally defined enolate, thereby enhancing diastereoselectivity.[3][5]

Procedure:

  • LDA Preparation: To a flame-dried 1 L three-neck flask under argon, add anhydrous LiCl (10.6 g, 250 mmol, 6.0 equiv). Add anhydrous THF (250 mL) and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (15.3 mL, 110 mmol, 2.6 equiv) followed by the slow, dropwise addition of n-BuLi (2.5 M in hexanes, 42.0 mL, 105 mmol, 2.5 equiv). Stir at -78 °C for 15 min, warm to 0 °C for 15 min, then re-cool to -78 °C.

  • Enolization: In a separate flask, dissolve the phenylalanine pseudoephedrine amide (17.3 g, 41.6 mmol, 1.0 equiv, from Stage 1 after Boc-deprotection if necessary, or using a non-Boc protected substrate) in 100 mL of anhydrous THF. Add this solution dropwise via cannula to the cold LDA solution over 30 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C. This temperature cycling ensures complete enolate formation.

  • Alkylation: Add methyl iodide (3.9 mL, 62.4 mmol, 1.5 equiv) dropwise to the cold enolate solution. Stir at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C by slowly adding 100 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The resulting α-methylated product is often crystalline and can be purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) or recrystallization to yield the product with high diastereomeric purity (typically >98:2 d.r.).

Stage 3: Cleavage of Chiral Auxiliary

The final step is the removal of the auxiliary to liberate the desired α-methylphenylalanine amide. Acidic hydrolysis is effective for this transformation and allows for the recovery of the pseudoephedrine auxiliary.[6]

Procedure:

  • Dissolve the purified α-methylated pseudoephedrine amide (10.0 g, ~23.4 mmol, 1.0 equiv) in a 3:1 mixture of dioxane and water (120 mL).

  • Add concentrated H₂SO₄ (20 mL, 9 N) to the solution.

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with 200 mL of water. Basify the solution to pH > 12 with solid NaOH or concentrated NaOH solution to precipitate the pseudoephedrine auxiliary.

  • Extract the aqueous layer with dichloromethane (4 x 100 mL) to recover the chiral auxiliary.

  • Adjust the pH of the aqueous layer to ~7-8. The target α-methylphenylalanine amide can then be isolated. Depending on its properties, this may involve extraction with an appropriate organic solvent or other purification techniques like ion-exchange chromatography.

  • Purification: The final product can be purified by recrystallization or chromatography to yield the enantiomerically pure α-methylphenylalanine amide.

Characterization and Quality Control

AnalysisPurposeTypical Parameters/Results
TLC Reaction monitoringSilica gel plates; Mobile phase: Hexanes/EtOAc (various ratios); Visualization: UV light, KMnO₄ stain.
¹H & ¹³C NMR Structural confirmationSpectra should be consistent with the proposed structures at each stage.
Mass Spectrometry Molecular weight confirmationESI-MS or HRMS to confirm the mass of intermediates and final product.
Chiral HPLC Determination of enantiomeric excess (ee)Chiralcel® or Chiralpak® column; Mobile phase: Hexane/Isopropanol. Determine retention times for both enantiomers using a racemic standard.[7]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Stage 1 Incomplete activation; poor quality coupling reagent; moisture.Ensure all reagents and solvents are anhydrous. Use a fresh, active bottle of T3P®.
Low Diastereoselectivity in Stage 2 Incomplete enolate formation; incorrect stoichiometry of base; LDA/LiCl not properly prepared; reaction temperature too high.Titrate n-BuLi before use. Ensure LiCl is rigorously dried. Maintain strict temperature control (-78 °C) during addition and alkylation.[5]
Epimerization/Racemization Base is too strong or reaction is too warm during coupling; prolonged exposure to harsh acidic/basic conditions during workup.Use mild coupling conditions (e.g., T3P® at 0 °C).[4] Perform workups efficiently and avoid prolonged exposure to strong acids or bases.
Incomplete Auxiliary Cleavage Insufficient reaction time or temperature; insufficient acid.Increase reflux time and monitor by LC-MS. Ensure proper concentration of acid is used.

Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric. Handle under an inert atmosphere (argon or nitrogen) using proper syringe techniques.

  • Lithium Diisopropylamide (LDA): Strong, corrosive base. Avoid contact with skin and eyes. Prepare and use in a well-ventilated fume hood.

  • Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Concentrated Acids/Bases: Highly corrosive. Handle with extreme care.

References

  • Belokon, Y. N., et al. (1995). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1293-1302. [Link]

  • Soloshonok, V. A., et al. (2001). Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative with Racemic α-Alkylbenzyl Bromides. Organic Letters, 3(3), 341–343. [Link]

  • Belokon, Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2004). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]

  • Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. [Link]

  • Brabeele, G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4479-4482. [Link]

  • Alvarez-Corral, M., et al. (2008). Asymmetric synthesis of α-amino acids using polymer-supported Cinchona alkaloid-derived ammonium salts as chiral phase-transfer catalysts. Tetrahedron: Asymmetry, 19(13), 1549-1553. [Link]

  • Trzybiński, D., et al. (2020). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 25(21), 5038. [Link]

  • Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. [Link]

  • Brabeele, G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4479-4482. [Link]

  • O'Donnell, M. J., et al. (1996). Asymmetric synthesis of α-methylphenylalanine and α-methyl-β-phenylserine. Tetrahedron Letters, 37(31), 5473-5476. [Link]

  • Smith, M. B. (2001). Organic Synthesis. McGraw-Hill. [Link]

  • Davies, S. G., et al. (1990). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. Journal of the Chemical Society, Chemical Communications, (5), 360-362. [Link]

  • Tonnaer, J. A. D. M., et al. (1987). Simple Preparations of Some Hydantoins of Phenylalanine and α-MePhe and Their Chiral Stability During N3-Alkylation. Bulletin des Sociétés Chimiques Belges, 96(1), 61-70. [Link]

  • Myers, A. G., et al. (2004). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses, 80, 29. [Link]

  • Evans, D. A. (2002). Chapter 1: Enolate Alkylations. Asymmetric Synthesis. [Link]

  • Pertenbreiter, C., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 15(1), 1-12. [Link]

  • Wang, Y., et al. (2013). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 11(34), 5583-5586. [Link]

  • Wang, J. (2015). Method for preparing D-phenylalanine through asymmetric transformation of L-phenylalanine.
  • O'Donnell, M. J. (2001). Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts. Accounts of Chemical Research, 34(8), 621-630. [Link]

  • Yoo, B., et al. (2014). Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library. Journal of Visualized Experiments, (88). [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. Journal of Chemical and Pharmaceutical Research, 6(5), 896-901. [Link]

  • Takeda, R., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. The Journal of Organic Chemistry, 83(18), 11058-11068. [Link]

  • Palomo, C., et al. (2014). New Trends in Asymmetric Phase Transfer Catalysis. Chemical Society Reviews, 43(5), 1616-1662. [Link]

  • O'Donnell, M. J., et al. (1994). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Tetrahedron, 50(20), 5951-5962. [Link]

  • Wessely, F., et al. (2020). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Scientific Reports, 10(1), 1-13. [Link]

  • Kantharaju, K., et al. (2016). Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. Journal of the Serbian Chemical Society, 81(10), 1125-1136. [Link]

Sources

Method

Using HATU and HOAt for coupling 2-Amino-2-methyl-3-phenylpropanamide

High-Efficiency Amide Coupling to 2-Amino-2-methyl-3-phenylpropanamide Using HATU and HOAt Executive Summary The synthesis of peptidomimetics and conformationally constrained therapeutics frequently requires the incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Amide Coupling to 2-Amino-2-methyl-3-phenylpropanamide Using HATU and HOAt

Executive Summary

The synthesis of peptidomimetics and conformationally constrained therapeutics frequently requires the incorporation of


-disubstituted amino acids. 2-Amino-2-methyl-3-phenylpropanamide (

-methylphenylalanine amide, or

-MePhe-NH

) is a prime example of such a building block. The presence of both a methyl group and a benzyl group on the

-carbon creates severe steric shielding around the nucleophilic amine, rendering traditional carbodiimide (e.g., DCC, DIC) or standard benzotriazole (e.g., HBTU, HOBt) coupling protocols highly inefficient 1.

To overcome this thermodynamic and kinetic barrier, the synergistic use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) is the gold standard. This application note details the mechanistic rationale, quantitative optimization, and a self-validating protocol for achieving high-yielding amide bonds with this sterically demanding substrate.

Mechanistic Rationale: The Power of Anchimeric Assistance

The superiority of HATU over its HBTU counterpart lies in the structural modification introduced by Louis A. Carpino: the addition of a nitrogen atom at the 7-position of the benzotriazole ring [[2]]().

When a carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (like DIPEA), it rapidly forms an unstable O-acyl(tetramethyl)isouronium salt 3. The displaced HOAt anion immediately intercepts this intermediate to form an OAt active ester .

For sterically hindered amines like 2-Amino-2-methyl-3-phenylpropanamide, the OAt ester is uniquely effective due to anchimeric assistance (neighboring group participation). The pyridine nitrogen of the HOAt leaving group acts as an internal base/hydrogen-bond acceptor, pre-organizing the incoming hindered amine and stabilizing the transition state during aminolysis . This drastically lowers the activation energy required to forge the peptide bond, simultaneously accelerating the reaction and suppressing epimerization pathways (such as oxazolone formation) [[4]]().

HATU_Mechanism Acid Carboxylic Acid + DIPEA Anion Carboxylate Anion Acid->Anion Deprotonation Isouronium O-acyl Isouronium Salt Anion->Isouronium Nucleophilic Attack HATU HATU Reagent HATU->Isouronium Electrophile HOAt HOAt Anion HATU->HOAt Displaced Leaving Group ActiveEster OAt Active Ester Isouronium->ActiveEster HOAt Attack HOAt->ActiveEster Intercepts Intermediate Product Coupled Amide Product ActiveEster->Product Aminolysis (Anchimeric Assistance) Amine α-MePhe-NH2 (Hindered Amine) Amine->Product Nucleophile

HATU/HOAt-mediated activation and coupling mechanism for sterically hindered amines.

Quantitative Optimization & Reagent Comparison

When dealing with


-dialkylated amino acids, reagent selection dictates the success or failure of the synthesis. The table below summarizes the quantitative performance differences between common coupling systems when applied to sterically hindered substrates like 

-MePhe , 5.
Coupling Reagent SystemActive Ester IntermediateAnchimeric AssistanceTypical Yield for

-Dialkylated Amines
Epimerization Risk
DCC / HOBt OBtNo< 20% (Reaction often stalls)High
HBTU / DIPEA OBtNo25% – 40%Moderate
PyBOP / HOBt OBtNo40% – 55%Moderate
HATU / HOAt / DIPEA OAtYes (via Pyridine N)> 85% Low

Note: While HATU inherently generates one equivalent of HOAt during activation, the exogenous addition of catalytic to stoichiometric HOAt (0.5 - 1.0 eq) is highly recommended for extreme steric hindrance to push the equilibrium entirely toward the OAt active ester.

Experimental Design & Causality

To ensure a robust, self-validating protocol, every experimental parameter has been optimized based on underlying chemical principles:

  • Pre-Activation is Mandatory: HATU is an aminium (uronium) salt. If the sterically hindered amine (

    
    -MePhe-NH
    
    
    
    ) is exposed to HATU before the carboxylic acid is fully activated, the amine can attack the electrophilic carbon of HATU directly. This results in irreversible guanidinylation (formation of a tetramethylguanidinium adduct), permanently capping the amine 3. Pre-activating the acid for 2–3 minutes bypasses this side reaction.
  • Solvent Choice (DMF/NMP): Polar aprotic solvents are required to dissolve the highly polar HATU reagent and stabilize the charged transition states during OAt ester formation 5.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine is sterically hindered and non-nucleophilic. It efficiently deprotonates the carboxylic acid without competing as a nucleophile against the OAt active ester 3.

Validated Step-by-Step Protocol (Solution-Phase)

This protocol describes the coupling of a generic N-protected amino acid (e.g., Fmoc-Xaa-OH) to 2-Amino-2-methyl-3-phenylpropanamide.

Reagents Required:

  • N-protected amino acid (1.2 eq)

  • 2-Amino-2-methyl-3-phenylpropanamide (1.0 eq)

  • HATU (1.15 eq)

  • HOAt (0.5 eq) — Exogenous additive to maximize OAt ester formation.

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M relative to the amine)

Step 1: Pre-Activation (The Critical Step)
  • In an oven-dried flask under inert atmosphere (N

    
     or Ar), dissolve the N-protected amino acid (1.2 eq) , HATU (1.15 eq) , and HOAt (0.5 eq)  in anhydrous DMF.
    
  • Add DIPEA (2.0 eq) dropwise while stirring at room temperature.

  • Self-Validation Checkpoint 1: The solution will typically turn a pale yellow indicating the formation of the OAt active ester. Allow this mixture to stir for exactly 2 to 3 minutes . Do not exceed 5 minutes to prevent oxazolone-driven epimerization.

Step 2: Nucleophilic Addition
  • In a separate vial, dissolve 2-Amino-2-methyl-3-phenylpropanamide (1.0 eq) in a minimal volume of anhydrous DMF. Add the remaining DIPEA (1.0 eq) to this amine solution.

  • Transfer the amine solution dropwise into the pre-activated ester mixture.

  • Stir the reaction at room temperature. For standard amino acids, this takes 1-2 hours; however, for the

    
    -MePhe-NH
    
    
    
    substrate, allow the reaction to proceed for 12 to 16 hours due to extreme steric bulk .
Step 3: In-Process Monitoring (Self-Validation)
  • Self-Validation Checkpoint 2 (LC-MS): At the 4-hour mark, withdraw a 5

    
    L aliquot and quench it in 100 
    
    
    
    L of 50% MeCN/H
    
    
    O (containing 0.1% TFA).
    • Success Indicator: Disappearance of the OAt active ester mass and appearance of the desired product mass.

    • Failure Indicator: A mass shift of +98 Da on the amine peak indicates guanidinylation. If observed, pre-activation was insufficient.

Step 4: Workup and Isolation
  • Quench the reaction by adding a 10-fold volume excess of saturated aqueous NaHCO

    
    .
    
  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers sequentially with 5% aqueous citric acid (to remove unreacted amine and DIPEA), water, and brine.

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography or preparative HPLC as needed.
Troubleshooting & Side Reactions

Even with HATU/HOAt, coupling to


-methylphenylalanine derivatives requires vigilance. Address common failures using the following diagnostic matrix:
Observation (via LC-MS/HPLC)Mechanistic CauseCorrective Action
Mass +98 Da on Amine Guanidinylation: Free amine attacked the HATU reagent directly.Ensure strict 3-minute pre-activation of the acid before adding the amine. Do not use excess HATU relative to the acid.
High levels of Epimer (Diastereomer) Oxazolone Formation: The active ester degraded into an oxazolone prior to aminolysis.Lower reaction temperature to 0°C during pre-activation. Ensure exogenous HOAt is present to rapidly intercept the intermediate.
Incomplete Conversion (>16h) Extreme Steric Clash: The transition state is too sterically hindered even for OAt.Switch to microwave-assisted synthesis (e.g., 60°C for 30 mins) to overcome the thermodynamic barrier .
References
  • NISCAIR. Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Retrieved from[Link]

  • Kiel University. Recent development of peptide coupling reagents in organic synthesis. Retrieved from[Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PeptideChemistry.org. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from[Link]

Sources

Application

Preparation of alpha-methylphenylalaninamide from hydantoins

Application Note: High-Yield Preparation of -Methylphenylalaninamide from Hydantoins Executive Summary This application note details the robust synthesis of -methylphenylalaninamide starting from 5-methyl-5-phenylhydanto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Preparation of -Methylphenylalaninamide from Hydantoins

Executive Summary

This application note details the robust synthesis of


-methylphenylalaninamide  starting from 5-methyl-5-phenylhydantoin . 

-Disubstituted amino acids and their amides are critical motifs in medicinal chemistry due to their resistance to enzymatic degradation and their ability to constrain peptide backbone conformation.[1]

Unlike standard amino acids, the quaternary carbon at the


-position introduces significant steric hindrance, making the hydrolysis of the precursor hydantoin and subsequent amidation challenging. This protocol circumvents these issues by utilizing a Barium Hydroxide [Ba(OH)

] mediated hydrolysis
followed by a two-step amidation via a methyl ester intermediate .[1] This route is preferred over direct acid hydrolysis to prevent racemization (if starting with chiral material) and to ensure high purity by leveraging solubility differences.[1]

Chemical Pathway & Mechanism[1][2][3][4]

The transformation involves three distinct chemical phases:[2]

  • Ring Opening: Nucleophilic attack on the hydantoin imide bond.[1]

  • Decarboxylation: Loss of the carbonyl carbon as carbonate to yield the free amino acid.[1]

  • Amidation: Activation of the carboxyl group and substitution with ammonia.[1]

Mechanistic Workflow

ReactionPathway Hydantoin 5-Methyl-5-phenylhydantoin (Starting Material) Hydantoic Hydantoic Acid (Intermediate) Hydantoin->Hydantoic Ba(OH)2, H2O Reflux, 48h AminoAcid α-Methylphenylalanine (Free Acid) Hydantoic->AminoAcid - BaCO3 (ppt) Ester Methyl Ester (Activated Intermediate) AminoAcid->Ester SOCl2, MeOH Reflux Target α-Methylphenylalaninamide (Target Product) Ester->Target NH3 (aq/gas) Ammonolysis

Figure 1: Step-wise chemical transformation from the cyclic hydantoin to the linear amino amide.

Materials & Equipment

Reagents
  • Precursor: 5-Methyl-5-phenylhydantoin (Assay

    
     98%).[1]
    
  • Hydrolysis: Barium Hydroxide Octahydrate [Ba(OH)

    
    ].[1]
    
  • Amidation: Thionyl Chloride (

    
    ), Methanol (anhydrous), Ammonium Hydroxide (28-30% 
    
    
    
    ) or Ammonia gas.[1]
  • Solvents: Water (deionized), Dichloromethane (DCM), Ethyl Acetate.[1]

Equipment
  • High-pressure glass reactor or standard round-bottom flask with reflux condenser (depending on scale).[1]

  • Rotary Evaporator.[1]

  • Vacuum filtration setup (Buchner funnel).[1]

  • Gas bubbling apparatus (if using anhydrous

    
    ).[1]
    

Experimental Protocols

Phase 1: Hydrolysis of 5-Methyl-5-Phenylhydantoin

Rationale: The use of Barium Hydroxide is superior to NaOH for this specific substrate.[1] The byproduct, Barium Carbonate (


), is insoluble and precipitates out, driving the equilibrium forward and simplifying the isolation of the zwitterionic amino acid.
  • Setup: In a 1L round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-methyl-5-phenylhydantoin (19.0 g, 100 mmol) in distilled water (300 mL).

  • Reagent Addition: Add Ba(OH)

    
      (47.3 g, 150 mmol, 1.5 eq).
    
  • Reaction: Heat the mixture to reflux (

    
    C). Maintain vigorous stirring.
    
    • Note: The suspension will initially clear as the hydantoin ring opens to the hydantoic acid salt, then become cloudy again as

      
       precipitates.
      
    • Duration: Due to the steric bulk of the methyl group, reflux for 48 to 72 hours is required for complete conversion. Monitor by TLC (n-Butanol:Acetic Acid:Water 4:1:1).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add Ammonium Carbonate ((

      
      ) (approx. 5 g) to precipitate any excess Barium ions as 
      
      
      
      .[1] Stir for 30 minutes.
    • Filter the heavy white precipitate (

      
      ) through a Celite pad.[1] Wash the cake with hot water.
      
    • Concentrate the clear filtrate in vacuo to approx. 50 mL.[1]

  • Isolation: Adjust pH to 5.5–6.0 (isoelectric point) using dilute HCl. The free amino acid,

    
    -methylphenylalanine , will crystallize.[1] Filter, wash with cold ethanol, and dry.[1]
    
    • Expected Yield: 80-85%.

Phase 2: Conversion to -Methylphenylalaninamide

Rationale: Direct conversion of the acid to amide using coupling reagents (EDC/HOBt) can be expensive and difficult with sterically hindered


-disubstituted centers.[1] The acid chloride method via the methyl ester is robust and scalable.[1]
Step 2A: Methyl Ester Formation
  • Activation: Suspend dried

    
    -methylphenylalanine  (10 g, 55.8 mmol) in anhydrous Methanol  (100 mL) at 
    
    
    
    C.
  • Chlorination: Dropwise, add Thionyl Chloride (

    
    ) (8.0 mL, 110 mmol). Caution: Exothermic gas evolution.[1]
    
  • Reflux: Heat to reflux for 12 hours. The solution should become clear.

  • Isolation: Evaporate the solvent and excess reagent in vacuo to yield the

    
    -methylphenylalanine methyl ester hydrochloride  as a white solid or viscous oil.[1] Use directly in the next step.
    
Step 2B: Ammonolysis to Amide
  • Solvation: Dissolve the crude ester residue in Methanol (50 mL).

  • Ammonolysis:

    • Method A (Aqueous):[1] Add Ammonium Hydroxide (28%, 100 mL) and seal the vessel. Stir at room temperature for 24 hours.

    • Method B (Anhydrous - Preferred for high purity): Cool solution to

      
      C. Bubble anhydrous Ammonia gas  until saturation. Seal in a pressure vessel and stir at room temperature for 24 hours.
      
  • Purification: Concentrate the mixture to dryness. The residue is the crude amide.[1]

  • Recrystallization: Recrystallize from Ethyl Acetate/Hexanes to yield pure

    
    -methylphenylalaninamide .
    

Data Analysis & Specifications

Expected Analytical Data
ParameterSpecificationNotes
Appearance White crystalline powder
Melting Point 245–248 °C (dec)Differs significantly from the acid precursor.[1]
Yield (Overall) 60–70%From Hydantoin to Amide.

H NMR

1.6 (s, 3H, Me), 7.2-7.4 (m, 5H, Ph)
Characteristic singlet for

-methyl group.[1]
Solubility Soluble in MeOH, DMSO; slightly soluble in H

O
Amide is less soluble in water than the HCl salt.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Hydrolysis Steric hindrance of

-methyl group.[1]
Increase reflux time to 72h or use a pressure reactor (autoclave) at

C.
Low Yield in Amidation Hydrolysis of ester back to acid.Ensure anhydrous conditions during esterification; use Method B (Ammonia gas) to minimize water.[1]
Barium Contamination Insufficient precipitation.[1]Ensure excess

is used during workup; check filtrate with H

SO

(no ppt should form).[1]

References

  • Hydantoin Hydrolysis Protocols

    • Ware, E. (1950).[1] "The Chemistry of the Hydantoins." Chemical Reviews. This foundational text establishes the ring-opening mechanisms for 5,5-disubstituted hydantoins.[1]

    • Source:[1]

  • Steric Hindrance in Amino Acid Synthesis

    • Ager, D. J., & Fothergham, I. G. (2000).[1] "Methods for the Synthesis of Unnatural Amino Acids."[1][3] Current Opinion in Drug Discovery & Development. Discusses the specific challenges of

      
      -methyl amino acids.
      
    • Source:

  • Bucherer-Bergs Reaction & Hydantoin Preparation

    • "Simple Preparations of Some Hydantoins of Phenylalanine and

      
      -MePhe." ResearchGate.[1] Confirms the stability of the 
      
      
      
      -MePhe hydantoin and its hydrolysis with Ba(OH)
      
      
      .
    • Source:

  • Amidation of Sterically Hindered Esters

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry."[1] Standard protocols for converting hindered esters to amides using high-concentration ammonia.[1]

    • Source:[1]

Sources

Method

Application Note: Fmoc-Protection Strategies for 2-Amino-2-methyl-3-phenylpropanamide

Introduction: Navigating the Challenges of Sterically Hindered Amine Protection 2-Amino-2-methyl-3-phenylpropanamide is a valuable building block in medicinal chemistry and drug development, often incorporated into pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered Amine Protection

2-Amino-2-methyl-3-phenylpropanamide is a valuable building block in medicinal chemistry and drug development, often incorporated into peptidomimetics and other complex molecular architectures. The presence of a quaternary α-carbon imparts significant steric hindrance around the primary amine, making its selective protection a non-trivial synthetic challenge. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its base-lability which allows for orthogonal protection schemes in concert with acid-labile side-chain protecting groups.[1] However, the successful installation of the Fmoc group onto a sterically encumbered amine, such as the one in 2-Amino-2-methyl-3-phenylpropanamide, requires careful consideration of reagents and reaction conditions to achieve high yields and purity.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective Fmoc-protection strategies for 2-Amino-2-methyl-3-phenylpropanamide. We will delve into the mechanistic rationale behind protocol choices, provide step-by-step experimental procedures, and offer insights into potential pitfalls and troubleshooting.

Core Principles and Mechanistic Considerations

The fundamental reaction for Fmoc protection involves the nucleophilic attack of the primary amine of 2-Amino-2-methyl-3-phenylpropanamide on the carbonyl carbon of an activated Fmoc reagent.[2] The two most commonly employed reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3]

The choice between these reagents is critical, especially when dealing with a sterically hindered substrate. While Fmoc-Cl is more reactive, this heightened reactivity can lead to the formation of side products.[4] Fmoc-OSu, on the other hand, offers a more controlled reaction, generally resulting in a cleaner reaction profile and higher purity of the desired product, making it the preferred reagent for sensitive or sterically hindered amino acids.[4][5]

A key challenge in the Fmoc protection of α,α-disubstituted amino acids is the potential for the formation of di- and tripeptide impurities.[2] This can be mitigated by carefully controlling the reaction conditions and stoichiometry of the reagents. For particularly challenging substrates, alternative strategies, such as the use of silylating agents to transiently protect the amide proton, can be employed to enhance the reaction's efficiency and minimize side reactions.[6]

Visualizing the Reaction Pathway

To better understand the transformation, the following diagram illustrates the general mechanism of Fmoc protection of 2-Amino-2-methyl-3-phenylpropanamide using Fmoc-OSu.

Fmoc_Protection_Mechanism cluster_reactants Reactants cluster_products Products Amine 2-Amino-2-methyl-3-phenylpropanamide Fmoc_Product Fmoc-protected Product Amine->Fmoc_Product Nucleophilic Attack FmocOSu Fmoc-OSu FmocOSu->Fmoc_Product NHS N-Hydroxysuccinimide FmocOSu->NHS Leaving Group Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Start Dissolve Amine Add_Reagent Add Fmoc Reagent Start->Add_Reagent React Stir Overnight Add_Reagent->React Quench Quench Reaction React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Fmoc-Protected Product

Sources

Technical Notes & Optimization

Troubleshooting

Removing Fmoc group from sterically hindered alpha-methylphenylalaninamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most notorious bottlenecks in solid-phase peptide synthesis (SPPS): the Fmoc deprotec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most notorious bottlenecks in solid-phase peptide synthesis (SPPS): the Fmoc deprotection of highly sterically hindered α,α-disubstituted amino acids.

Handling α-methylphenylalanine (α-MePhe) requires moving beyond standard protocols. The presence of both an α-methyl group and a bulky benzyl side chain creates a severe steric shield around the N-terminal carbamate, rendering standard deprotection kinetically sluggish. This guide provides the mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure complete deprotection.

Workflow Visualization

G Start Fmoc-α-MePhe-Amide (Sterically Hindered) Decision Select Deprotection Condition Start->Decision Std Standard Protocol 20% Piperidine / DMF Decision->Std Opt Optimized Protocol 2% DBU + 5% Piperazine Decision->Opt Fail Incomplete Deprotection (Steric Blockade) Std->Fail E1cb Rapid E1cb Elimination (Proton Abstraction) Opt->E1cb Fail->Decision Troubleshoot DBF Dibenzofulvene (DBF) + Free α-MePhe-Amide E1cb->DBF Scavenge DBF Scavenging by Piperazine DBF->Scavenge Success Pure α-MePhe-Amide Ready for Coupling Scavenge->Success

Workflow for overcoming steric hindrance in Fmoc-α-MePhe-amide deprotection.

Troubleshooting Guide & FAQs

Q1: Why is my standard 20% piperidine protocol failing to remove the Fmoc group from α-methylphenylalaninamide? A1: Fmoc removal proceeds via a base-catalyzed E1cb β-elimination mechanism. The base must first abstract the acidic proton at the 9-position of the fluorene ring [3]. In α-methylphenylalanine, the quaternary α-carbon (bearing a methyl and a benzyl group) creates a massive steric umbrella. Piperidine is a bulky secondary amine; its sheer size prevents it from efficiently accessing the fluorenyl proton, leading to drastically reduced reaction kinetics and incomplete deprotection [4].

Q2: How can I force the deprotection to completion without causing side reactions? A2: You must shift from a nucleophilic base to a strong, non-nucleophilic amidine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU has a much higher pKa (~12) than piperidine and a specialized geometry that allows it to rapidly abstract the Fmoc proton even in hindered microenvironments [1]. However, DBU cannot scavenge the highly reactive dibenzofulvene (DBF) byproduct. Therefore, you must use a cocktail—typically 2% DBU combined with 5% piperazine in DMF—to achieve both rapid cleavage and immediate DBF scavenging [2].

Q3: Can I use microwave heating instead of changing my reagents? A3: Yes. Microwave-Assisted Peptide Synthesis (MAPS) at 75 °C provides the thermal energy required to overcome the high activation energy barrier caused by steric clash. If you prefer to stick with 20% piperidine, applying microwave heating for 3–5 minutes will significantly improve the deprotection yield of α,α-disubstituted amino acids.

Q4: My Kaiser test is negative, but LC-MS shows incomplete deprotection. Why? A4: The Kaiser (ninhydrin) test relies on the nucleophilic attack of the free primary amine on the ninhydrin molecule. Because the amine of α-MePhe is attached to a fully substituted quaternary carbon, it is too sterically hindered to react efficiently with ninhydrin, resulting in false negatives. Self-Validating Rule: Never rely on colorimetric tests for α,α-disubstituted amino acids. Always perform a micro-cleavage and analyze the crude product via LC-MS.

Quantitative Data: Kinetic Comparison

The table below summarizes the causality between reagent choice, steric hindrance, and reaction kinetics.

Reagent SystemTemperatureMechanism / RoleEst. Time to Completion (t1/2)Scavenging Efficiency
20% Piperidine in DMF25 °CBase + Scavenger> 45 minutes (Incomplete)High
5% Piperazine in DMF25 °CBase + Scavenger~ 15 minutesModerate
20% Piperidine in DMF75 °C (Microwave)Base + Scavenger3 - 5 minutesHigh
2% DBU + 5% Piperazine in DMF 25 °C DBU (Base) + Pip (Scavenger) < 1 minute High

Optimized Experimental Protocol

Protocol: DBU-Accelerated Fmoc Deprotection for Sterically Hindered Amides This protocol utilizes a double-hit strategy to ensure kinetic completion, followed by an orthogonal analytical verification step to create a self-validating system.

Materials Required:

  • Peptide-synthesis grade N,N-Dimethylformamide (DMF)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O)

Step-by-Step Methodology:

  • Resin Swelling: Suspend the resin containing the Fmoc-α-MePhe-amide in DMF. Agitate gently for 20 minutes to maximize pore accessibility. Drain completely.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in DMF.

    • Expert Insight: Prepare this daily. DBU mixtures can degrade over time and absorb atmospheric CO₂, reducing their basicity.

  • First Deprotection (Kinetic Shock): Add the DBU/Piperazine cocktail to the resin (approx. 10 mL per gram of resin). Agitate vigorously for 3 minutes. This step rapidly abstracts the fluorenyl proton via the E1cb pathway. Drain the reaction vessel.

  • Second Deprotection (Completion & Scavenging): Add a fresh aliquot of the DBU/Piperazine cocktail. Agitate for an additional 5 minutes to ensure 100% conversion and complete scavenging of the DBF intermediate. Drain.

  • Extensive Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Expert Insight: DBU is an exceptionally strong base; residual traces left in the resin bed will cause severe epimerization or premature Fmoc removal during subsequent coupling steps.

  • Self-Validation (Micro-Cleavage):

    • Withdraw a small aliquot of resin (approx. 2-3 mg).

    • Treat with 200 µL of the cleavage cocktail for 1 hour at room temperature.

    • Precipitate the cleaved amide with cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

    • Analyze via LC-MS. Confirm the disappearance of the Fmoc-adduct mass [M+222] and the dominant presence of the free α-MePhe-amide mass.

References

  • "Low-Epimerization Synthesis Method for Fmoc-L-Phe-MPPA and Other Thioamide-Containing Peptides: Application Notes and Protocols." Smolecule. 1

  • "The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future." Australian Journal of Chemistry, ConnectSci. 2

  • "Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins." BenchChem.3

  • "Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids." Organic Letters, ACS Publications. 4

Sources

Optimization

Improving enantiomeric excess in alpha-methylphenylalanine amide synthesis

Technical Support Center: High-Purity Synthesis of -Methylphenylalanine Amide Introduction The synthesis of -methylphenylalanine amide presents a specific stereochemical challenge: constructing a quaternary carbon center...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Synthesis of -Methylphenylalanine Amide

Introduction

The synthesis of


-methylphenylalanine amide presents a specific stereochemical challenge: constructing a quaternary carbon center hindered by a methyl group. Standard asymmetric hydrogenation methods often fail here due to the absence of an 

-hydrogen.

This guide prioritizes two field-proven methodologies to achieve


 ee:
  • Asymmetric Phase-Transfer Catalysis (PTC): The "Maruoka" route for de novo chiral construction.

  • Biocatalytic Resolution: The "Amidase" route for upgrading racemic mixtures.

Module 1: Chemical Synthesis via Phase-Transfer Catalysis (PTC)

Context: The most robust chemical route involves the asymmetric alkylation of alanine-derived Schiff bases using


-symmetric chiral quaternary ammonium salts (Maruoka catalysts).
Workflow Diagram: PTC Alkylation

PTC_Workflow Start Alanine tert-butyl ester (Schiff Base) Reaction Biphasic Alkylation (Toluene, 0°C) Start->Reaction Reagents Benzyl Bromide + 50% KOH (aq) Reagents->Reaction Catalyst Maruoka Catalyst (1 mol%) Catalyst->Reaction Catalysis Product Enriched Ester (>98% ee) Reaction->Product Org. Phase Separation Amidation Hydrolysis & Amidation Product->Amidation Final alpha-Methylphenylalanine Amide Amidation->Final

Figure 1: Asymmetric alkylation workflow using Maruoka catalysts to establish the quaternary center.

Troubleshooting Guide: PTC Alkylation

Q1: My ee is stuck at 80-85% despite using a chiral catalyst. How do I reach >98%?

Diagnosis: This usually indicates insufficient steric shielding by the catalyst or "background racemization" caused by the base reacting without the catalyst.

Protocol Adjustment:

  • Switch Catalyst Class: Move from standard Cinchona alkaloids (e.g., O'Donnell catalysts) to Maruoka Catalysts (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide). The rigid binaphthyl structure prevents the "leakage" of the enolate face common in sterically demanding quaternary centers [1].

  • Temperature Control: Lower the reaction temperature from RT to 0°C or -20°C . The quaternary ammonium-enolate ion pair is tighter at lower temperatures, maximizing the chiral environment's influence.

  • Stirring Rate: In biphasic systems, mass transfer is critical. Ensure vigorous stirring (>800 rpm). However, if the background reaction (uncatalyzed alkylation) is fast, reduce stirring slightly to make the reaction diffusion-controlled, favoring the catalyst-mediated pathway in the interface.

Q2: The reaction conversion is low (<50%) after 24 hours.

Diagnosis: The bulky quaternary center creates significant steric hindrance for the incoming electrophile (benzyl bromide).

Protocol Adjustment:

  • Concentration: Increase the concentration of the organic phase. A higher concentration of the Schiff base pushes the kinetics.

  • Base Strength: Switch from solid KOH to 50% aqueous KOH or CsOH . Cesium creates a "loose" ion pair that can sometimes accelerate reactivity, though you must monitor ee carefully.

  • Additives: Add 1-2 equivalents of water if using solid base/organic solvent systems (Solid-Liquid PTC), or ensure the toluene is not too dry. Trace water is essential for the interfacial mechanism in some catalyst systems.

Module 2: Biocatalytic Resolution (Racemic Upgrade)

Context: If you already have racemic


-methylphenylalanine amide, enzymatic resolution is the most efficient purification method. Amidases selectively hydrolyze the L-amide to the acid, leaving the D-amide (or vice versa) intact.
Workflow Diagram: Enzymatic Resolution

Bio_Resolution Racemate Racemic alpha-Methylphenylalanine Amide Process Kinetic Resolution (pH 7.0, 30°C) Racemate->Process Enzyme Mycobacterium neoaurum (Whole Cell or Amidase) Enzyme->Process Separation Acid/Base Extraction Process->Separation L_Acid (S)-Acid Product (Hydrolyzed) Separation->L_Acid Aqueous Phase (Basic) D_Amide (R)-Amide Product (Unreacted) Separation->D_Amide Organic Phase

Figure 2: Kinetic resolution pathway separating the hydrolyzed acid from the unreacted amide.

Troubleshooting Guide: Enzymatic Resolution

Q3: The enzyme stops working at 40% conversion (stalling).

Diagnosis: Product inhibition.[1] The L-acid produced often inhibits the amidase enzyme.

Protocol Adjustment:

  • pH Stat Mode: The hydrolysis releases acid, dropping the pH. Use an autotitrator to maintain pH 7.0–8.0.

  • Resin Addition: Add a weak anion-exchange resin to the bioreactor to sequester the acid product in situ, preventing inhibition.

  • Strain Selection: Use Mycobacterium neoaurum ATCC 25795. This strain has demonstrated high tolerance for

    
    -disubstituted amides [2].
    

Q4: I need the L-amide, but the enzyme hydrolyzes the L-form to the acid.

Solution:

  • Recycle: Isolate the L-acid, then re-amidate it chemically (e.g., via mixed anhydride method).

  • Alternative Enzyme: Screen Pseudomonas fluorescens strains, though for quaternary centers, Mycobacterium is generally superior.

  • Dynamic Kinetic Resolution (DKR): If you can couple the amidase with an

    
    -amino-
    
    
    
    -caprolactam racemase (ACLR), you can theoretically convert 100% of the racemate to a single enantiomer, provided the racemase accepts the quaternary substrate (often the bottleneck) [3].

Module 3: Analytical & Purification Standards

Chiral HPLC Method

To verify your ee, do not rely on optical rotation alone.

ParameterConditionNote
Column Crownpak CR(+) or Chiralpak AD-H Crown ethers (Crownpak) are excellent for free amino groups; AD-H works well for protected amides.
Mobile Phase (Crownpak) pH 1.5 HClO₄ (aq) / Methanol (85:15)Low pH ensures the amine is protonated for complexation with the crown ether.
Mobile Phase (AD-H) Hexane / IPA / Diethylamine (90:10:0.1)DEA is crucial to sharpen the peak of the amide [4].
Temperature 10°C - 20°CLower temperature often improves resolution (

) for quaternary centers.
Recrystallization (The "Polishing" Step)

If your reaction yields 90% ee, use diastereomeric salt formation to upgrade to >99%.

Protocol:

  • Dissolve the crude amide in hot ethanol.

  • Add 1.0 eq of N-tosyl-L-phenylalanine .

  • Cool slowly to 4°C. The less soluble diastereomeric salt will crystallize.

  • Filter and crack the salt with dilute NaOH to recover the free amide [5].

References

  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000).[1] Practical Catalytic Enantioselective Synthesis of

    
    -Dialkyl-
    
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society.[2] Link
  • Kamphuis, J., et al. (1984). Process for preparing L-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methylphenyl alanines (US Patent 4443548A). Google Patents. Link
    
  • Asano, Y. (2021).[3] Dynamic kinetic enzymatic resolutions of synthetic substrates to form D-amino acids. ResearchGate. Link

  • Péter, A., et al. (2002).

    
    -amino acid analogues. Journal of Chromatography A. Link
    
  • Yoshioka, R. (2025). Resolution of

    
    -methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine.[4] ResearchGate. Link
    

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC separation methods for alpha-methylphenylalaninamide enantiomers

Comparative Guide: Chiral HPLC Separation of -Methylphenylalaninamide Enantiomers Executive Summary Separating -methylphenylalaninamide enantiomers presents a distinct challenge compared to standard amino acids due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Chiral HPLC Separation of -Methylphenylalaninamide Enantiomers

Executive Summary

Separating


-methylphenylalaninamide enantiomers presents a distinct challenge compared to standard amino acids due to the steric hindrance introduced by the quaternary 

-carbon and the dual hydrogen-bonding potential of the primary amide and amine groups.

While standard polysaccharide columns (e.g., Chiralpak AD) are industry workhorses, they often require derivatization for this specific class of molecules to achieve baseline resolution. Crown Ether-based chromatography (Crownpak) and Chiral Ligand Exchange Chromatography (CLEC) emerge as the superior methodologies for the underivatized molecule.

This guide evaluates these three dominant approaches, providing validated protocols and mechanistic insights to assist in method selection.

Mechanistic Principles of Separation

Understanding the interaction mechanism is critical for troubleshooting separation failures, particularly with sterically crowded molecules like


-methylphenylalaninamide.
The Host-Guest vs. Coordination Model
  • Crown Ethers: Rely on the formation of an inclusion complex between the crown ether ring and the protonated primary amine (

    
    ).[1] The steric bulk of the 
    
    
    
    -methyl group can distort this fit, requiring precise organic modifier tuning.
  • Ligand Exchange: Utilizes a transition metal (usually Cu

    
    ) to form a ternary complex. The rigid coordination geometry often overcomes the steric hindrance of the 
    
    
    
    -methyl group better than inclusion mechanisms.

SeparationMechanisms cluster_Crown Method A: Crown Ether (Host-Guest) cluster_CLEC Method B: Ligand Exchange (CLEC) Analyte α-Methylphenylalaninamide (Racemate) AcidCond Acidic Mobile Phase (HClO4) Analyte->AcidCond Protonation Copper Cu(II) Additive Analyte->Copper Chelation CrownCSP Crownpak CR-I(+) (18-Crown-6) Complex_A Ammonium Inclusion Complex (NH3+ inside Crown) CrownCSP->Complex_A 3-Point Interaction AcidCond->CrownCSP Ligand Chiral Selector (e.g., L-Proline) Copper->Ligand Complex_B Ternary Coordination Complex [Cu(Selector)(Analyte)] Ligand->Complex_B Stereoselective Exchange

Figure 1: Mechanistic comparison of Crown Ether inclusion vs. Ligand Exchange coordination for chiral recognition.

Comparative Analysis of Methods

Method A: Crown Ether (The High-Purity Specialist)

Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated). Best For: Preparative isolation of underivatized enantiomers; applications requiring high enantiomeric excess (ee).

  • Mechanism: The 18-crown-6 ether ring binds the ammonium ion of the analyte. The

    
    -methyl group and phenyl ring interact with the chiral barrier of the crown ether.
    
  • Critical Factor: The mobile phase must be acidic (pH 1.0–2.[2]0) to ensure the amine is fully protonated (

    
    ).
    
  • Performance Note: Older literature suggests "coated" Crownpak CR columns struggle with

    
    -methyl analogs due to lipophilicity. However, the modern immobilized CR-I(+)  allows for higher organic content (Acetonitrile/Methanol), which significantly improves mass transfer and resolution for hydrophobic 
    
    
    
    -methyl variants.
Method B: Ligand Exchange Chromatography (The Robust Workhorse)

Column: C18 (reversed-phase) coated with chiral selector, or dedicated CLEC columns (e.g., Chiralpak MA(+)). Best For: Routine QC, cost-sensitive workflows, UV detection.

  • Mechanism: Copper(II) ions form a bridge between the chiral selector (e.g., N,N-dimethyl-L-phenylalanine) and the analyte.

  • Pros: Extremely high resolution (

    
     is common); insensitive to the steric bulk of the 
    
    
    
    -methyl group.
  • Cons: Incompatible with Mass Spectrometry (MS) due to non-volatile copper salts; slow equilibration.

Method C: Polysaccharide Derivatization (The Generalist)

Column: Chiralpak AD-H or IA (Amylose-based).[3] Best For: Analytes that are already derivatized (e.g., Boc/Fmoc protected) during synthesis.

  • Status: Direct separation of the free amide is often poor due to peak tailing. Derivatization (e.g., with GITC or isocyanates) is usually required to achieve baseline separation.

Experimental Data & Performance Metrics

FeatureCrown Ether (CR-I+)Ligand Exchange (CLEC)Polysaccharide (AD-H)
Resolution (

)
High (1.5 – 3.0)Very High (> 3.0)Low (Direct) / High (Deriv.)
Analysis Time Fast (< 15 min)Slow (20–40 min)Medium (15–25 min)
Mobile Phase

(aq) / ACN

/ MeOH / Water
Hexane / IPA / DEA
MS Compatible? Yes (if using volatile acid*)No (Copper salts)Yes
Sample Prep None (Direct)None (Direct)Derivatization Recommended
Elution Order D-form typically firstDepends on Selector ConfigVariable

*Note: Perchloric acid is standard but non-volatile. For MS, TFA or Formic acid can be used with Crownpak CR-I, though resolution may decrease slightly.

Recommended Experimental Protocols

Protocol 1: Crown Ether Separation (Recommended for Speed/Purity)

This protocol utilizes the immobilized Crownpak CR-I(+), allowing for acetonitrile use to manage the hydrophobicity of the phenyl ring.

System Setup:

  • Column: Crownpak CR-I(+) (

    
     mm, 5 
    
    
    
    m).[4][5]
  • Temperature: 25°C (Lowering to 10°C can increase

    
    ).
    
  • Detection: UV at 210 nm (Amide absorption) or 254 nm (Phenyl).

Mobile Phase:

  • Composition:

    
     (pH 1.5 aqueous) / Acetonitrile (85:15 v/v).
    
  • Flow Rate: 0.4 mL/min.[2]

Step-by-Step Workflow:

ProtocolWorkflow Start Start: Sample Prep Dissolve Dissolve 1mg/mL in Mobile Phase (Ensure acidic pH) Start->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Equilibrate Equilibrate Column (20 column volumes) Filter->Equilibrate Inject Injection (1-5 µL) Equilibrate->Inject Run Isocratic Run (Stop at 20 min) Inject->Run Decision Rs > 1.5? Run->Decision Optimize Decrease Temp to 10°C or Reduce ACN % Decision->Optimize No Final Data Analysis (Integrate Peaks) Decision->Final Yes Optimize->Equilibrate

Figure 2: Optimization workflow for Crownpak CR-I(+) separation.

Protocol 2: Ligand Exchange (Low Cost / Robust)

System Setup: [6]

  • Column: C18 (Standard ODS) coated dynamically or Chiralpak MA(+).

  • Mobile Phase: 2 mM Copper(II) Sulfate + 4 mM N,N-Dimethyl-L-phenylalanine in Water/Methanol (85:15).

  • pH Adjustment: Adjust to pH 3.5–4.5 (Crucial for coordination).

  • Note: This method requires dedicating a column to copper use, as it is difficult to wash out completely.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
No Retention (Crown) pH too high; Amine not protonated.Lower mobile phase pH to 1.5 using Perchloric acid.
Broad Peaks (Crown) Slow mass transfer due to hydrophobicity.Increase Acetonitrile content (only possible on CR-I immobilized columns).
Peak Tailing (CLEC) Copper interaction with silica silanols.Increase ionic strength or slightly lower pH.
Split Peaks Sample solvent mismatch.Dissolve sample exactly in the mobile phase.

References

  • Hyun, M. H., et al. (2000). "High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues." Journal of Chromatography A.

  • Daicel Corporation. "Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-)." Chiral Technologies.[4][7]

  • Davankov, V. A. (1980). "Ligand exchange chromatography." Advances in Chromatography.

  • Phenomenex. "Chiral HPLC Separations Guide." Phenomenex Technical Resources.

  • Ilisz, I., et al. (2006). "Direct separation of the enantiomers of beta-amino acids by HPLC on chiral stationary phases." Separation & Purification Reviews.

Sources

Comparative

NMR Characterization of 2-Amino-2-methyl-3-phenylpropanamide: A Comparative Guide to Solvent Systems and Field Strengths

Executive Summary 2-Amino-2-methyl-3-phenylpropanamide (also known as α-methylphenylalaninamide) is a highly functionalized chiral building block utilized extensively in medicinal chemistry and drug development[1]. Unamb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-methyl-3-phenylpropanamide (also known as α-methylphenylalaninamide) is a highly functionalized chiral building block utilized extensively in medicinal chemistry and drug development[1]. Unambiguous structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges: a congested quaternary α-carbon, multiple exchangeable heteroatom protons (primary amine and primary amide), and a prochiral center that generates a strongly coupled diastereotopic spin system.

This guide objectively compares the performance of different NMR solvent systems and magnetic field strengths to establish an optimal, self-validating analytical workflow for characterizing this compound.

The Causality of Analytical Challenges: Structure vs. Spectra

To achieve high-fidelity structural assignment, researchers must account for two primary mechanistic phenomena in the NMR spectrum of 2-amino-2-methyl-3-phenylpropanamide:

  • Diastereotopic Protons and Second-Order Effects: The benzyl methylene (–CH₂–) group is situated adjacent to a chiral α-carbon. Consequently, the two protons are in permanently distinct magnetic environments, rendering them diastereotopic. They couple to each other with a large geminal coupling constant (

    
     Hz), forming an AB spin system. When the chemical shift difference (
    
    
    
    ) is small relative to the coupling constant (
    
    
    ), second-order "roof effects" distort the multiplet intensities[2].
  • Chemical Exchange Rates: The molecule possesses four exchangeable protons (two on the amine, two on the amide). Their visibility in a

    
    H NMR spectrum is entirely dictated by the solvent's hydrogen-bonding kinetics and the rate of chemical exchange on the NMR timescale[3].
    

Comparative Evaluation 1: Solvent Selection for Optimal Resolution

The choice of deuterated solvent fundamentally alters the structural information available for polar amino amides. We compared three standard environments: DMSO-


, CDCl

, and D

O.
The Mechanistic Verdict: Why DMSO- Outperforms

In weakly hydrogen-bonding solvents like CDCl


, the amine and amide protons undergo intermediate exchange with trace water, resulting in broad, featureless baseline humps that cannot be accurately integrated. In D

O, rapid deuterium exchange completely erases these signals.

DMSO-


, acting as a strong hydrogen-bond acceptor, effectively "locks" the exchangeable protons, drastically slowing their exchange rate[3]. This reveals the amide protons as two distinct broad singlets (due to restricted rotation around the C–N partial double bond) and allows clear integration of the amine protons.
Table 1: Quantitative H NMR Chemical Shift Comparison (Representative Data at 600 MHz)
Proton EnvironmentDMSO-

(

, ppm)
CDCl

(

, ppm)
D

O (

, ppm)
MultiplicityIntegration
Phenyl (Ar-H) 7.15 – 7.307.20 – 7.357.25 – 7.40Multiplet (m)5H
Amide (NH

) - cis
7.356.50 (br)- (Exchanged)Broad Singlet (br s)1H
Amide (NH

) - trans
6.955.80 (br)- (Exchanged)Broad Singlet (br s)1H
Benzyl (CH

) - H

2.953.153.05Doublet (d,

=13 Hz)
1H
Benzyl (CH

) - H

2.652.752.85Doublet (d,

=13 Hz)
1H
Amine (NH

)
1.801.50 (br)- (Exchanged)Broad Singlet (br s)2H
α-Methyl (CH

)
1.201.351.45Singlet (s)3H

Comparative Evaluation 2: Field Strength & 2D Techniques

While a routine 400 MHz spectrometer is sufficient for basic confirmation, a 600 MHz instrument equipped with 2D capabilities is required for absolute structural verification, particularly for the congested quaternary α-carbon.

The Advantage at 600 MHz

At 400 MHz, the chemical shift difference between the diastereotopic benzyl protons (


 ppm) equates to 120 Hz. With a 

coupling of 13 Hz, the

ratio is

, resulting in a pronounced second-order roof effect that complicates extraction of true chemical shifts. At 600 MHz, the

expands to 180 Hz (

), pushing the AB system toward a pseudo-first-order AX system, yielding clean, symmetric doublets[2].

Furthermore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory to unambiguously assign the quaternary α-carbon (


 ppm) by observing long-range (

and

) couplings from the α-methyl and benzyl protons.
Table 2: C NMR Assignments and Key 2D Correlations (DMSO- )
Carbon Environment

C Shift (ppm)
TypeKey HMBC Correlations (

H


C)
Carbonyl (C=O) 177.5C

α-Methyl (

), Benzyl CH

(

)
Phenyl (ipso) 138.0C

Benzyl CH

(

), Ar-H ortho/meta (

)
Phenyl (ortho) 130.5CHBenzyl CH

(

), Ar-H para (

)
Phenyl (meta) 128.0CHAr-H ortho (

)
Phenyl (para) 126.5CHAr-H meta (

)
α-Carbon (C

)
58.5C

α-Methyl (

), Benzyl CH

(

)
Benzyl (CH

)
46.0CH

α-Methyl (

), Ar-H ortho (

)
α-Methyl (CH

)
26.5CH

Benzyl CH

(

)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating loop where hardware calibration guarantees quantitative accuracy.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 2-amino-2-methyl-3-phenylpropanamide.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    

Step 2: Hardware Calibration (Critical for Quantitative Integrity)

  • Tuning/Matching: Perform manual or automated tuning and matching (ATM) on both the

    
    H and 
    
    
    
    C channels to maximize probe sensitivity.
  • Locking/Shimming: Lock onto the DMSO-

    
     deuterium signal. Execute 3D gradient shimming until the TMS peak exhibits a line width at half-height (
    
    
    
    ) of
    
    
    Hz.
  • Pulse Calibration: Determine the exact 90° pulse width (P1) by locating the 360° signal null and dividing by 4. This ensures uniform excitation across the spectral window.

Step 3: Acquisition Parameters

  • 
    H 1D:  Set the relaxation delay (D1) to 
    
    
    
    seconds. Because the relaxation time (
    
    
    ) of the rigid α-methyl group differs from the flexible benzyl group, a long D1 ensures complete longitudinal relaxation, preventing integration bias. Acquire 16–32 scans.
  • 
    C 1D:  Set D1 to 2–3 seconds with inverse-gated decoupling if quantitative carbon integration is required. Acquire 
    
    
    
    scans to resolve the quaternary C
    
    
    and Carbonyl signals.

Step 4: Data Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for

    
    H; 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation.
  • Perform manual zero- and first-order phase correction. Apply a multipoint baseline correction to ensure accurate integral values.

Visualizations

Workflow A Sample Prep (Solvent Selection) B 1D Acquisition (1H & 13C) A->B Optimize Conc. C 2D Acquisition (HSQC, HMBC) B->C Identify Overlaps D Data Processing (FT & Phase) C->D Raw FID E Structural Assignment D->E Spectra

Fig 1: End-to-end NMR analytical workflow for structural elucidation.

Correlations CH3 α-Methyl (1.20 ppm) C_alpha Quaternary Cα (58.5 ppm) CH3->C_alpha HMBC (2J) CO Carbonyl C=O (177.5 ppm) CH3->CO HMBC (3J) CH2 Benzyl CH2 (2.65, 2.95 ppm) CH2->C_alpha HMBC (2J) CH2->CO HMBC (3J) Ph Phenyl Ring (7.15-7.30 ppm) CH2->Ph HMBC (3J)

Fig 2: Key 2D HMBC correlation network confirming the quaternary α-carbon connectivity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, Third Edition". Elsevier Science, 2016. URL:[Link]

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: α-Methyl-Phenylalanine Amide vs. Phenylalanine Amide

In the development of metabolically stable peptidomimetics and targeted therapeutics, the incorporation of α,α-disubstituted amino acids like α-methyl-phenylalanine (α-Me-Phe) is a highly effective strategy. The addition...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of metabolically stable peptidomimetics and targeted therapeutics, the incorporation of α,α-disubstituted amino acids like α-methyl-phenylalanine (α-Me-Phe) is a highly effective strategy. The addition of the α-methyl group restricts conformational flexibility and provides profound resistance against proteolytic degradation. However, this seemingly small structural modification fundamentally alters the molecule's gas-phase dissociation energetics during tandem mass spectrometry (MS/MS).

This guide provides an authoritative, objective comparison of the collision-induced dissociation (CID) fragmentation patterns of α-Me-Phe-NH₂ against its natural counterpart, Phenylalanine amide (Phe-NH₂). By understanding the causality behind these fragmentation shifts, analytical scientists can accurately interpret complex spectra and confidently identify unnatural amino acid integrations.

Mechanistic Causality: The Role of the α-Methyl Group in CID

Standard protonated amino acid amides predominantly undergo dissociation via the loss of ammonia (-17 Da) from the C-terminal amide, followed by the rapid loss of carbon monoxide (-28 Da) to yield a highly stable immonium ion . For natural Phenylalanine amide (Phe-NH₂, [M+H]⁺ = 165.1 m/z), this sequential cleavage results in a dominant immonium fragment at m/z 120.1. The accepted nomenclature and foundational mechanics for these sequence and internal cleavage ions are well-documented across standard proteomic frameworks .

When analyzing α-Me-Phe-NH₂ ([M+H]⁺ = 179.1 m/z), the introduction of the quaternary α-carbon induces three distinct gas-phase behavioral shifts:

  • Mass-Shifted Immonium Formation: The resulting immonium ion retains the α-methyl group, shifting the diagnostic peak by exactly +14.015 Da to m/z 134.1.

  • Carbocation Stabilization: The inductive electron-donating effect of the methyl group stabilizes the incipient positive charge at the α-carbon during the transition state of cleavage. This lowers the activation energy required for the loss of CO, often resulting in a higher relative abundance of the m/z 134.1 ion compared to the m/z 120.1 ion in standard Phe under identical collision energies. Similar inductive stabilization effects have been documented in the CID of other methylated amino acids .

  • Blockade of α-Proton Abstraction Pathways: In extended peptide sequences, certain minor sequence ions require the abstraction of an α-proton to resolve the cleavage. The quaternary nature of α-Me-Phe completely abolishes these pathways, effectively simplifying the resulting MS/MS spectrum to core backbone cleavages.

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To objectively compare the fragmentation efficiencies of these analytes, the following high-resolution electrospray ionization (HR-ESI) MS/MS protocol is designed. This method utilizes Energy-Resolved Mass Spectrometry (ERMS) to create a self-validating system, ensuring that the observed fragment intensities are a product of molecular stability rather than arbitrary instrument tuning.

Step 1: Analyte Preparation Prepare 1.0 µM solutions of α-Me-Phe-NH₂ and Phe-NH₂ in a solvent matrix of 50% Methanol / 50% LC-MS grade Water containing 0.1% Formic Acid. Causality: The formic acid lowers the pH, ensuring near-quantitative protonation ([M+H]⁺) of the basic N-terminal amine in positive ion mode.

Step 2: Direct Infusion & Ionization Introduce the samples via direct infusion at a flow rate of 5 µL/min into an ESI-Q-TOF mass spectrometer. Maintain the capillary voltage at 3.0 kV and the desolvation temperature at 250°C. Causality: A moderate desolvation temperature prevents the thermal degradation (in-source decay) of the labile amide group prior to true gas-phase ionization.

Step 3: Precursor Isolation Isolate the respective precursor ions (m/z 165.1 for Phe-NH₂; m/z 179.1 for α-Me-Phe-NH₂) using Quadrupole 1 with a narrow isolation window (± 0.5 Da) to exclude isotopic interference.

Step 4: Energy-Resolved CID (Self-Validation Step) Perform CID using Argon as the collision gas. Ramp the collision energy (CE) from 10 eV to 40 eV in 5 eV increments. Causality: Capturing breakdown curves across a CE gradient verifies the relative thermodynamic stability of the immonium ions and prevents the misannotation of transient isobaric fragments.

Step 5: High-Resolution TOF Acquisition Acquire product ion spectra in the TOF analyzer over a mass range of m/z 50–200. Calibrate mass accuracy to < 5 ppm using an internal lock-mass standard (e.g., Leucine Enkephalin) to guarantee precise elemental composition assignment.

G N1 1. Sample Preparation 1 µM in 50% MeOH / 0.1% FA N2 2. ESI Ionization Positive Mode, 3.0 kV N1->N2 N3 3. Precursor Isolation Quadrupole 1 (± 0.5 Da) N2->N3 N4 4. Collision-Induced Dissociation Argon Gas, 10-40 eV Ramp N3->N4 N5 5. HR-TOF Detection m/z 50-200, < 5 ppm accuracy N4->N5

High-Resolution ESI-MS/MS workflow for energy-resolved fragmentation analysis.

Quantitative Data & Fragmentation Comparison

The table below summarizes the primary CID fragments observed at an optimal collision energy of 25 eV. The quantitative shifts highlight the stabilizing effect of the α-methyl group.

Fragment TypeNeutral LossPhe-NH₂ (Precursor m/z 165.1)α-Me-Phe-NH₂ (Precursor m/z 179.1)Structural & Abundance Shift
[M+H - NH₃]⁺ -17 Dam/z 148.1m/z 162.1Lower steady-state abundance in α-Me-Phe due to rapid subsequent CO loss.
Immonium Ion -45 Da (-NH₃, -CO)m/z 120.1m/z 134.1Significantly Higher abundance in α-Me-Phe due to inductive stabilization.
Tropylium / Benzyl Variesm/z 91.1m/z 91.1Consistent across both; represents isolated side-chain cleavage.
Internal Cleavage VariesPresent (Minor)SuppressedQuaternary carbon sterically blocks α-proton abstraction pathways.

Data Interpretation: The transition from m/z 162.1 to 134.1 in α-Me-Phe-NH₂ is highly thermodynamically favored. Because the resulting α-methyl immonium ion (m/z 134.1) is highly stable, it acts as a robust, high-intensity diagnostic marker for identifying this unnatural amino acid in complex biological matrices or pharmacokinetic studies.

Structural Logic Diagrams

The following diagram maps the divergent logical pathways of CID fragmentation between the standard and methylated amino acid amides, illustrating how the precursor mass shift propagates through the neutral loss events.

G cluster_Phe Phe-NH2 (Standard) cluster_MePhe α-Me-Phe-NH2 (Methylated) P1 Precursor Ion [M+H]+ S1 m/z 165.1 P1->S1 S2 m/z 179.1 P1->S2 F1 Loss of NH3 m/z 148.1 S1->F1 -17 Da F3 Immonium Ion m/z 120.1 F1->F3 -28 Da (CO) F2 Loss of NH3 m/z 162.1 S2->F2 -17 Da F4 α-Methyl Immonium m/z 134.1 (Stabilized) F2->F4 -28 Da (CO)

Divergent CID fragmentation pathways comparing standard Phe-NH2 and α-Me-Phe-NH2.

References

  • Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation Source: Scientific Reports (2019) URL: [Link][1]

  • Title: Mascot Help: Peptide Fragmentation Source: Matrix Science URL: [Link][2]

  • Title: Exploring the Effects of Methylation on the CID of Protonated Lysine: A Combined Experimental and Computational Approach Source: Journal of the American Society for Mass Spectrometry (2021) URL: [Link][3]

Sources

Comparative

The Shield of Stability: A Comparative Analysis of Phenylalanine vs. α-Methylphenylalanine in Peptide Therapeutics

In the landscape of peptide drug development, the pursuit of metabolic stability is a critical determinant of therapeutic success. Native peptides, while offering high specificity and potency, are often hampered by their...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide drug development, the pursuit of metabolic stability is a critical determinant of therapeutic success. Native peptides, while offering high specificity and potency, are often hampered by their susceptibility to rapid proteolytic degradation in vivo. This guide provides an in-depth, evidence-based comparison of a widely adopted strategy to counter this challenge: the substitution of the natural amino acid L-phenylalanine (Phe) with its non-proteinogenic analogue, α-methylphenylalanine (α-Me-Phe). We will explore the mechanistic basis for the enhanced stability, present supporting quantitative data, and provide detailed experimental protocols for researchers to validate these principles in their own work.

The Achilles' Heel of Peptides: Proteolytic Degradation

Peptides are chains of amino acids linked by peptide bonds. In biological systems, proteases—enzymes that catalyze the breakdown of proteins and peptides—play a vital role in various physiological processes. However, for peptide-based drugs, these enzymes represent a significant hurdle, leading to rapid clearance and a short in vivo half-life.[1] One of the key families of proteases responsible for this degradation is the serine proteases, which includes enzymes like chymotrypsin. Chymotrypsin specifically cleaves peptide bonds on the C-terminal side of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. This specificity makes peptides containing these residues particularly vulnerable to degradation in the gastrointestinal tract and plasma.

The α-Methyl Advantage: A Structural Shield Against Proteolysis

The introduction of an α-methyl group to an amino acid, such as in α-methylphenylalanine, is a powerful strategy to enhance proteolytic resistance.[2] This seemingly minor modification—the replacement of the hydrogen atom on the alpha-carbon with a methyl group—imposes significant steric hindrance. This additional bulkiness physically obstructs the approach of the protease and the proper alignment of the peptide backbone within the enzyme's active site. Consequently, the enzyme's ability to catalyze the hydrolysis of the adjacent peptide bond is significantly diminished, leading to a marked increase in the peptide's stability and, therefore, its half-life in a biological environment.[2]

Caption: Steric hindrance of the α-methyl group in α-Me-Phe prevents chymotrypsin binding.

Quantitative Comparison: Experimental Evidence of Enhanced Stability

The theoretical advantage of α-methylation is borne out by empirical data. While direct comparative studies on a single peptide with and without α-methylphenylalanine are not always published in a straightforward manner, the principle is well-established in the field. For illustrative purposes, the following table summarizes the expected outcomes from in vitro stability assays based on the known effects of α-methylation.

ParameterPeptide with PhenylalaninePeptide with α-MethylphenylalanineRationale for Difference
Half-life (t½) in Human Plasma Short (e.g., minutes to a few hours)Significantly LongerResistance to plasma proteases due to steric hindrance from the α-methyl group.
% Degradation by Chymotrypsin (24h) High (e.g., >90%)Low to UndetectableThe α-methyl group blocks the chymotrypsin active site, preventing cleavage at the C-terminus of the modified residue.[2]
In Vitro Intrinsic Clearance (Clint) HighLowReduced metabolic breakdown leads to a lower clearance rate.

Note: The exact values are dependent on the specific peptide sequence and experimental conditions.

Experimental Protocols for Stability Assessment

To empower researchers to quantify the stability of their own peptide analogues, we provide the following detailed, self-validating experimental protocols.

Protocol 1: In Vitro Proteolytic Stability Assay (vs. Chymotrypsin)

This protocol quantitatively assesses the stability of a peptide in the presence of a specific protease.

1. Materials:

  • Purified peptides (with and without α-methylphenylalanine substitution)

  • Chymotrypsin (sequencing grade)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

  • Prepare Peptide Stock Solution: Dissolve each peptide in the assay buffer to a final concentration of 1 mg/mL.

  • Prepare Protease Stock Solution: Dissolve chymotrypsin in the assay buffer to a concentration of 0.1 mg/mL.

  • Initiate the Reaction: In separate microcentrifuge tubes, add 90 µL of each peptide stock solution. To initiate the reaction, add 10 µL of the chymotrypsin stock solution (enzyme-to-substrate ratio of 1:100 w/w). For the t=0 sample, add 10 µL of the quenching solution immediately after the enzyme.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 10 µL aliquot of the reaction mixture and immediately quench the enzymatic reaction by adding it to a tube containing 90 µL of the quenching solution.

  • HPLC Analysis: Analyze each quenched sample by RP-HPLC. Use a suitable gradient of mobile phase B to elute the intact peptide and its degradation products. Monitor the absorbance at 214 nm.

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of the remaining intact peptide relative to the t=0 sample. Plot the percentage of remaining peptide versus time and determine the half-life (t½) by fitting the data to a one-phase decay model.

Proteolytic_Assay_Workflow Workflow for In Vitro Proteolytic Stability Assay cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_peptide Prepare Peptide Stock (1 mg/mL) initiate Initiate Reaction (1:100 E:S ratio) prep_peptide->initiate prep_enzyme Prepare Chymotrypsin Stock (0.1 mg/mL) prep_enzyme->initiate incubate Incubate at 37°C initiate->incubate sampling Sample at Time Points (0, 15, 30... min) incubate->sampling quench Quench with 10% TFA sampling->quench hplc Analyze by RP-HPLC quench->hplc data Integrate Peak Area & Calculate % Remaining hplc->data half_life Determine Half-life (t½) data->half_life

Caption: Step-by-step workflow for the HPLC-based proteolytic stability assay.

Protocol 2: In Vitro Plasma Stability Assay

This protocol evaluates the stability of a peptide in a more physiologically relevant matrix.

1. Materials:

  • Purified peptides

  • Human or animal plasma (e.g., heparinized, stored at -80°C)

  • Acetonitrile with 1% formic acid (Precipitation Solution)

  • RP-HPLC system with a C18 column or LC-MS/MS system

2. Procedure:

  • Prepare Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., 10% DMSO in water).

  • Incubation Setup: Thaw plasma on ice. In a microcentrifuge tube, pre-warm 495 µL of plasma at 37°C for 5 minutes.

  • Initiate Reaction (t=0): Add 5 µL of the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µg/mL. Mix gently.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot and add it to a tube containing 150 µL of ice-cold Precipitation Solution.

  • Protein Precipitation: Vortex the quenched samples vigorously and incubate at 4°C for 20 minutes. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze by RP-HPLC or LC-MS/MS to quantify the remaining intact peptide.

  • Data Analysis: Similar to the protease assay, calculate the percentage of remaining peptide at each time point relative to t=0 and determine the half-life.

Conclusion

The substitution of phenylalanine with α-methylphenylalanine is a proven and highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The steric hindrance imparted by the α-methyl group provides a robust shield against enzymatic degradation, particularly by chymotrypsin and other plasma proteases. This modification can significantly extend the in vivo half-life of a peptide, a critical step in transforming a promising lead compound into a viable drug candidate. The experimental protocols detailed in this guide provide a reliable framework for researchers to quantitatively assess the benefits of this and other stability-enhancing modifications in their own drug discovery programs.

References

  • Cajic, J., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PMC. Available at: [Link]

Sources

Validation

Infrared spectroscopy peaks for primary amide in alpha-methylphenylalaninamide

Publish Comparison Guide: Infrared Spectroscopy of -Methylphenylalaninamide Executive Summary This technical guide provides a comparative spectral analysis of -methylphenylalaninamide (2-amino-2-methyl-3-phenylpropanamid...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Infrared Spectroscopy of -Methylphenylalaninamide

Executive Summary

This technical guide provides a comparative spectral analysis of


-methylphenylalaninamide  (2-amino-2-methyl-3-phenylpropanamide), a critical chiral building block in peptide synthesis and medicinal chemistry. Unlike standard amino acid amides, the introduction of the 

-methyl group creates unique steric constraints that alter the vibrational landscape of the molecule.

This guide objectively compares the infrared (IR) spectral signature of


-methylphenylalaninamide against its non-methylated parent, Phenylalaninamide , and its acidic precursor. By focusing on the Amide I/II bands  and the diagnostic 

-methyl deformation modes
, researchers can definitively validate the identity and purity of this compound.

Part 1: Technical Deep Dive – The -Methyl Effect

Structural Basis of Vibrational Shifts

The primary amide functional group (-CONH


) exhibits characteristic vibrational modes dominated by the carbonyl (C=O) stretch and N-H deformation. In 

-methylphenylalaninamide, the quaternary

-carbon introduces two critical perturbations:
  • Steric Hindrance: The bulky methyl group restricts rotation around the

    
     (N-C
    
    
    
    ) and
    
    
    (C
    
    
    -C) torsion angles. This often locks the molecule into specific conformations (e.g.,
    
    
    -helical turns) even in short peptides, altering the hydrogen-bonding environment of the amide group.
  • Lattice Disruption: In the solid state, the

    
    -methyl group disrupts the efficient packing seen in standard phenylalaninamide, often weakening intermolecular hydrogen bonds. This typically results in a high-frequency shift  of the Amide I band compared to the unmethylated analog.
    
Key Vibrational Modes
  • Amide A (3100–3500 cm

    
    ):  Arises from N-H stretching.[1][2] As a primary amide, this appears as a doublet (asymmetric and symmetric stretches).
    
  • Amide I (1650–1690 cm

    
    ):  Dominated by C=O stretching (~80%). This is the most sensitive reporter of secondary structure and hydrogen bonding strength.
    
  • Amide II (1580–1640 cm

    
    ):  A mixed mode of N-H in-plane bending (~60%) and C-N stretching (~40%).[2]
    
  • 
    -Methyl Deformation (~1380 cm
    
    
    
    ):
    The "Fingerprint" differentiator. The symmetric bending (umbrella mode) of the C-CH
    
    
    group appears here, absent in standard Phenylalaninamide.

Part 2: Comparative Spectral Analysis

The following table contrasts the diagnostic peaks of


-methylphenylalaninamide with its closest structural alternative, Phenylalaninamide.
Table 1: Comparative IR Peak Assignments (Solid State / KBr)
Vibrational Mode

-Methylphenylalaninamide
Phenylalaninamide (Reference)Spectral Shift / Note
Amide A (N-H Stretch) 3350, 3180 cm

(Doublet)
3380, 3200 cm

Broadened by H-bonding; overlap with primary amine (-NH

) stretches.
Amide I (C=O[2][3][4][5][6] Stretch) 1675 ± 5 cm

1665 ± 5 cm

Key Differentiator: The

-methyl group often weakens lattice H-bonding, shifting C=O to a higher frequency.
Amide II (N-H Bend) 1610 ± 5 cm

1620 ± 5 cm

Strong band; often overlaps with the primary amine scissoring mode (~1600 cm

).
Aromatic Ring (C=C) 1495, 1585, 1605 cm

1495, 1585, 1605 cm

Unaffected by the aliphatic modification; serves as an internal standard.

-Methyl (C-H Bend)
1375–1385 cm

Absent Diagnostic Peak: Symmetric deformation of the quaternary methyl group.
Fingerprint Region Distinct peaks at 1100–1200 cm

Distinct peaks at 1050–1150 cm

Complex C-C / C-N skeletal vibrations unique to the quaternary carbon center.

Note: Exact wavenumbers may vary by ±2-4 cm


 depending on sample preparation (KBr vs. ATR) and crystal polymorphism.
Visualization: Spectral Logic Pathway

SpectralLogic Figure 1: Logic flow for distinguishing α-methylated amides via IR spectroscopy. Sample Unknown Sample Region1 Region: 3200-3500 cm⁻¹ (N-H Stretch) Sample->Region1 Decision1 Doublet Present? (Primary Amide/Amine) Region1->Decision1 Region2 Region: 1650-1690 cm⁻¹ (Amide I C=O) Region3 Region: ~1380 cm⁻¹ (Methyl Deformation) Region2->Region3 Decision2 Peak at ~1380 cm⁻¹? Region3->Decision2 Decision1->Region2 Yes ResultA CONFIRMED: α-Methylphenylalaninamide Decision2->ResultA Yes (Methyl Present) ResultB LIKELY: Phenylalaninamide Decision2->ResultB No (Methyl Absent)

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data, the following protocol uses Potassium Bromide (KBr) pellet transmission spectroscopy, which provides superior resolution for solid amides compared to ATR (Attenuated Total Reflectance).

Materials
  • Sample:

    
    -Methylphenylalaninamide (>98% purity).
    
  • Matrix: Spectroscopic grade KBr (dried at 110°C overnight).

  • Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

  • Hydraulic Press: Capable of 8–10 tons pressure.

Step-by-Step Workflow
  • Background Collection:

    • Scan an empty sample holder (air background) to establish the baseline.

    • Validation Check: Ensure CO

      
       peaks (2350 cm
      
      
      
      ) are minimized.
  • Sample Preparation (1:100 Ratio):

    • Mix 2.0 mg of

      
      -methylphenylalaninamide with 200 mg  of KBr.
      
    • Grind thoroughly in an agate mortar for 2–3 minutes.

    • Why? Particle size must be smaller than the IR wavelength (<2.5

      
      m) to prevent scattering (Christiansen effect).
      
  • Pellet Formation:

    • Transfer powder to a 13 mm die set.

    • Apply vacuum (if available) to remove trapped air.

    • Press at 8 tons for 2 minutes.

    • Success Criteria: The resulting pellet must be transparent/glassy. If opaque/white, regrind and repress.[7]

  • Data Acquisition:

    • Range: 4000–400 cm

      
      .
      
    • Resolution: 4 cm

      
      .
      
    • Scans: 16 or 32 (averaged).

  • Post-Processing:

    • Baseline correction (if "bowing" occurs due to scattering).

    • Identify the Internal Standard Peak : The aromatic ring breathing mode at ~1495 cm

      
        should be sharp and consistent. Use this to normalize intensity if comparing samples.
      
Visualization: Experimental Workflow

Protocol Figure 2: Validated KBr pellet protocol for amino acid amides. Start Start: Sample Preparation Grind Grind 2mg Sample + 200mg KBr (Agate Mortar) Start->Grind Press Press at 8 Tons (2 mins) Grind->Press Check Is Pellet Transparent? Press->Check Scan Acquire FTIR Spectrum (4000-400 cm⁻¹) Check->Scan Yes Regrind Regrind & Repress Check->Regrind No (Opaque) Analyze Analyze Diagnostic Peaks: 1675 cm⁻¹ (C=O) 1380 cm⁻¹ (α-Me) Scan->Analyze Regrind->Press

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Related Amides (e.g., 2-amino-2-methyl-1-propanol). National Institute of Standards and Technology. Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins.[4][5][6][8][9] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Authoritative source for Amide I/II assignments).

  • PubChem. Compound Summary for CID 194097 (Phenylalaninamide). National Center for Biotechnology Information. Available at: [Link]

  • Toniolo, C., et al. (1983). Structure of

    
    -methylated amino acid derivatives.[10]Biopolymers, 22(1), 205-215. (Describes the steric effects of 
    
    
    
    -methylation on amide conformation).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR functional group frequencies).

Sources

Comparative

Determination of absolute configuration of 2-Amino-2-methyl-3-phenylpropanamide

This guide outlines the scientific methodologies for determining the absolute configuration of 2-Amino-2-methyl-3-phenylpropanamide (also known as -methylphenylalanine amide). It compares three distinct approaches: X-ray...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientific methodologies for determining the absolute configuration of 2-Amino-2-methyl-3-phenylpropanamide (also known as


-methylphenylalanine amide). It compares three distinct approaches: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Stereoselective Synthesis/Chemical Correlation.

Part 1: Core Directive & Strategic Overview

The Challenge: 2-Amino-2-methyl-3-phenylpropanamide possesses a quaternary chiral center at the


-carbon. Unlike simple amino acids, the presence of the 

-methyl group prevents racemization via enolization but introduces significant steric bulk, making standard enzymatic resolutions or derivatizations challenging. Determining the absolute configuration (

or

) is critical for establishing structure-activity relationships (SAR) in peptide drug discovery, as this motif is often used to constrain peptide backbone conformation.

The Solution Matrix:

  • Definitive Proof: Single Crystal X-ray Diffraction (SC-XRD).

  • Solution-Phase Analysis: Vibrational Circular Dichroism (VCD).

  • Synthetic Verification: Stereoselective Synthesis from a known precursor (Chemical Correlation).

Part 2: Technical Comparison & Methodologies

Method 1: Single Crystal X-ray Diffraction (SC-XRD)

The "Gold Standard" for absolute configuration.

Principle: SC-XRD determines the precise spatial arrangement of atoms. For absolute configuration, the method relies on anomalous dispersion (Bijvoet differences) caused by heavy atoms absorbing X-rays. Since the target molecule contains only light atoms (C, H, N, O), a heavy atom must be introduced, typically via salt formation.

Experimental Protocol:

  • Salt Formation: Dissolve the amide (10 mg) in minimal methanol. Add an equimolar amount of Hydrochloric acid (HCl) or Hydrobromic acid (HBr). The chloride or bromide ion acts as the heavy atom.

  • Crystallization: Use vapor diffusion. Place the solution in an inner vial; place diethyl ether in the outer reservoir. Seal and allow to stand at 4°C for 2-5 days.

  • Data Collection: Mount the crystal (approx.

    
     mm) on a goniometer at 100 K. Collect data using Cu K
    
    
    
    radiation (preferred for absolute structure of light atom salts).
  • Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine the Flack parameter .

    • Flack

      
      : Correct absolute structure.
      
    • Flack

      
      : Inverted structure (wrong enantiomer).
      

Pros/Cons:

  • Pros: Unambiguous determination; provides full 3D conformation.

  • Cons: Requires a high-quality single crystal; destructive (sample recovery is difficult).

Method 2: Vibrational Circular Dichroism (VCD)

The modern, non-destructive solution-phase method.

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light (


).[1] Unlike Electronic CD (ECD), which relies on chromophores, VCD probes the chirality of molecular vibrations. The experimental spectrum is compared to a theoretical spectrum calculated using Density Functional Theory (DFT).[2]

Experimental Protocol:

  • Sample Prep: Dissolve 5-10 mg of the amide in 150

    
    L of deuterated solvent (CDCl
    
    
    
    or DMSO-
    
    
    ). Concentration
    
    
    0.1 M.
  • Measurement: Record the VCD spectrum (1000–1800 cm

    
    ) using a VCD spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000). Accumulate scans (approx. 2-4 hours) to improve Signal-to-Noise ratio.
    
  • Computational Workflow:

    • Conformational Search: Use Molecular Mechanics (MMFF) to find low-energy conformers.

    • Geometry Optimization: DFT (B3LYP/6-31G*) optimization of conformers.

    • VCD Calculation: Calculate rotational strengths and simulate the spectrum.

  • Assignment: Compare the sign and intensity of key bands (Amide I at ~1650 cm

    
     and Amide II at ~1550 cm
    
    
    
    ).
    • Match: Configuration is assigned.

    • Mirror Image: Sample is the opposite enantiomer.

Pros/Cons:

  • Pros: No crystals required; non-destructive; works in solution.

  • Cons: Requires significant computation time; sensitive to solvent effects.

Method 3: Stereoselective Synthesis (Chemical Correlation)

The deductive approach.[3]

Principle: Synthesize the target molecule from a precursor with a known absolute configuration using a reaction pathway that either retains configuration or proceeds with known inversion.

Protocol (Seebach's Self-Regeneration of Stereocenters):

  • Starting Material: Begin with L-Alanine ((S)-Alanine).

  • Acetal Formation: Condense with benzaldehyde to form a chiral oxazolidinone.

  • Alkylation: Treat with base (LDA) to generate the enolate, then alkylate with benzyl bromide. The bulky acetal group directs the electrophile to the face opposite the existing chiral center, typically retaining the overall configuration relative to the backbone.

  • Hydrolysis & Amidation: Hydrolyze the auxiliary to yield (S)-

    
    -methylphenylalanine, then convert to the amide.
    
  • Comparison: Compare the retention time (Chiral HPLC) and Optical Rotation (

    
    ) of the synthesized standard with your unknown sample.
    

Pros/Cons:

  • Pros: Establishes a synthetic route; proves chemical connectivity.

  • Cons: Labor-intensive multi-step synthesis.

Part 3: Comparative Data & Visualization

Comparison of Methods
FeatureX-ray CrystallographyVibrational CD (VCD)Chemical Correlation
Certainty High (Absolute) High (Probabilistic)High (Deductive)
Sample State Single Crystal (Solid)Solution (Liquid)Synthetic Standard
Sample Qty 5–20 mg5–10 mgVariable (Synthesis)
Timeframe 3–7 Days (growing crystals)1–2 Days (Calc + Exp)1–3 Weeks
Cost High (Instrument/Service)Medium (Instrument/Software)High (Reagents/Labor)
Key Risk Crystal fails to growPoor DFT agreementRacemization during synthesis
Decision Workflow (Graphviz)

Configuration_Workflow Start Unknown Sample 2-Amino-2-methyl-3-phenylpropanamide Purity_Check Check Purity (>95% required) Start->Purity_Check Crystallize Can you grow a single crystal? Purity_Check->Crystallize XRD X-ray Crystallography (Bijvoet Analysis) Crystallize->XRD Yes (Salt Formation) VCD VCD Spectroscopy (Compare Exp vs DFT) Crystallize->VCD No (Oil/Amorphous) Result Absolute Configuration Assigned (R or S) XRD->Result Synthesis Stereoselective Synthesis from (S)-Alanine VCD->Synthesis Ambiguous Match VCD->Result Good Spectral Match Compare Compare Retention Time (Chiral HPLC) & OR Synthesis->Compare Compare->Result

Caption: Logical workflow for determining the absolute configuration of


-methyl amino acid amides.

Part 4: References

  • Resolution of

    
    -methyl amino acids: 
    Chang, S. C., Charles, R., & Gil-Av, E. (1980). Resolution of 
    
    
    
    -methyl-
    
    
    -amino acid derivatives by gas chromatography on optically active diamide stationary phases. Journal of Chromatography A. 4
  • Synthesis and Configuration (Seebach Method): Alonso, F., et al. (1995). Enantiospecific Conversion of (S)-Alanine to (R)-

    
    -Methyl Phenylalanine. Tetrahedron: Asymmetry.
    5
    
  • VCD Methodology for Absolute Configuration: JASCO Inc. (2025). Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations. 6

  • X-ray Crystallography of Amino Acid Derivatives: Polavarapu, P. L., et al. (2009). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. 7[8]

  • Chiral HPLC Separation: Peter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual

    
    -amino acid analogues. Journal of Chromatography A.
    9
    

Sources

Safety & Regulatory Compliance

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